molecular formula C6H4Br2ClN B2382489 3,5-Dibromo-4-chloroaniline CAS No. 35754-04-2

3,5-Dibromo-4-chloroaniline

Cat. No.: B2382489
CAS No.: 35754-04-2
M. Wt: 285.36
InChI Key: STUCDJFRZFSHTB-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloroaniline ( 35754-04-2) is a high-purity, halogenated aniline derivative of significant interest in chemical research and development. With the molecular formula C6H4Br2ClN and a molecular weight of 285.36 g/mol , this compound serves as a versatile and valuable synthetic building block. Its structure, featuring a primary aniline group flanked by bromine and chlorine substituents, makes it a key intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The presence of multiple halogen atoms allows for further selective functionalization via cross-coupling reactions, facilitating the creation of a diverse array of compounds for biological screening and structure-activity relationship (SAR) studies. As a derivative of 4-chloroaniline—a known precursor to antimicrobials, pesticides, and dyestuffs —this tri-halogenated benzenamine offers researchers a pathway to develop novel active ingredients. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCDJFRZFSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-chloroaniline: A Key Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-chloroaniline (CAS 35754-04-2) is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a chlorine atom on the aniline ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Dibromo-4-chloroaniline, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this molecule a valuable tool for medicinal chemists.

Physicochemical and Spectral Properties

The physical and chemical characteristics of 3,5-Dibromo-4-chloroaniline are fundamental to its handling, reactivity, and application in synthesis.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-chloroaniline
PropertyValueSource
CAS Number 35754-04-2[1]
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.36 g/mol [1]
Appearance Solid (predicted)
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility Soluble in many organic solvents (inferred from similar compounds)
Density No experimental data available
XLogP3-AA 3.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Spectral Data Analysis

The structural elucidation of 3,5-Dibromo-4-chloroaniline and its derivatives relies on various spectroscopic techniques. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be inferred from the analysis of similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine (-NH₂) protons. The chemical shift of the aromatic protons will be influenced by the deshielding effects of the halogen substituents.

    • ¹³C NMR : The spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbons attached to the halogens will show characteristic chemical shifts further downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, which is a definitive feature for compounds containing these halogens.

Synthesis of 3,5-Dibromo-4-chloroaniline

A plausible and efficient synthetic route to 3,5-Dibromo-4-chloroaniline starts from the readily available 4-chloroaniline. The synthesis involves a multi-step process that includes protection of the amine group, followed by sequential halogenation, and finally deprotection. This strategic approach is necessary to control the regioselectivity of the bromination steps.

Proposed Synthetic Pathway

Synthesis_Workflow Start 4-Chloroaniline Step1 Protection (Acetylation) Acetic Anhydride Start->Step1 Intermediate1 N-(4-chlorophenyl)acetamide Step1->Intermediate1 Step2 Dibromination Bromine Intermediate1->Step2 Intermediate2 N-(3,5-dibromo-4-chlorophenyl)acetamide Step2->Intermediate2 Step3 Deprotection (Hydrolysis) Acid or Base Intermediate2->Step3 End 3,5-Dibromo-4-chloroaniline Step3->End

Caption: Proposed synthetic workflow for 3,5-Dibromo-4-chloroaniline.

Experimental Protocol (Adapted from related syntheses)

Step 1: Protection of the Amine Group (Acetylation)

  • Rationale : The highly activating amino group of 4-chloroaniline is first protected as an acetamide. This moderation of reactivity is crucial to prevent over-bromination and to direct the incoming electrophiles to the desired positions.

  • Procedure :

    • Dissolve 4-chloroaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Heat the reaction mixture under reflux for 2-3 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product, N-(4-chlorophenyl)acetamide.

    • Collect the solid by filtration, wash with water, and dry.

Step 2: Dibromination of N-(4-chlorophenyl)acetamide

  • Rationale : The acetamido group is an ortho-, para-director. Since the para position is already occupied by the chlorine atom, the incoming bromine electrophiles are directed to the ortho positions (positions 3 and 5 relative to the acetamido group).

  • Procedure :

    • Dissolve N-(4-chlorophenyl)acetamide in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. An excess of bromine (at least 2 equivalents) is required for dibromination.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

    • The precipitated product, N-(3,5-dibromo-4-chlorophenyl)acetamide, is collected by filtration, washed with water, and dried.

Step 3: Deprotection of the Amine Group (Hydrolysis)

  • Rationale : The final step involves the removal of the acetyl protecting group to regenerate the free amine, yielding the target compound. This can be achieved under acidic or basic conditions.

  • Procedure (Acidic Hydrolysis) :

    • Suspend N-(3,5-dibromo-4-chlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine, 3,5-Dibromo-4-chloroaniline.

    • Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Development

Halogenated anilines are pivotal building blocks in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of marketed drugs derived directly from 3,5-Dibromo-4-chloroaniline are not prominently documented, its potential as a synthetic intermediate is significant. It can be utilized in the synthesis of various heterocyclic scaffolds that are prevalent in bioactive molecules.

Role as a Synthetic Intermediate

The amino group of 3,5-Dibromo-4-chloroaniline can undergo a wide range of chemical transformations, including diazotization followed by Sandmeyer reactions, acylation, and condensation reactions to form heterocycles. The bromine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Applications cluster_products Potential Bioactive Scaffolds Start 3,5-Dibromo-4-chloroaniline Reaction1 Acylation / Sulfonylation Start->Reaction1 Reaction2 Diazotization -> Sandmeyer Rxn Start->Reaction2 Reaction3 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction3 Reaction4 Condensation / Cyclization Start->Reaction4 Product1 Amides / Sulfonamides Reaction1->Product1 Product2 Aryl Halides / Nitriles / etc. Reaction2->Product2 Product3 Biaryl compounds / Arylated amines Reaction3->Product3 Product4 Heterocyclic Scaffolds (e.g., Quinolines, Benzimidazoles) Reaction4->Product4

Caption: Synthetic utility of 3,5-Dibromo-4-chloroaniline.

Safety and Handling

As with all halogenated aromatic amines, 3,5-Dibromo-4-chloroaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Dibromo-4-chloroaniline is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a platform for the synthesis of a wide array of complex molecules with potential biological activity. While experimental data on some of its physical properties are limited, its synthetic utility is evident from the reactivity of its functional groups. Further exploration of the applications of this compound is likely to lead to the discovery of novel therapeutic agents.

References

  • PubChem. 3,5-Dibromo-4-chloroaniline. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Role of Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-chloroaniline: Physicochemical Properties, Analysis, and Applications in Drug Discovery

In the landscape of modern pharmaceutical development and fine chemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic and steric properties allow for precise molecular modifications, influencing everything from reaction kinetics to the final pharmacological profile of a drug candidate. 3,5-Dibromo-4-chloroaniline is a prime example of such a strategic intermediate. This tri-halogenated aniline is a highly functionalized scaffold, offering multiple reaction sites for medicinal chemists to explore in the synthesis of novel bioactive molecules. The presence of both bromine and chlorine atoms provides differential reactivity and significantly impacts the lipophilicity and metabolic stability of derivative compounds, key parameters in drug design.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of 3,5-Dibromo-4-chloroaniline. We will delve into its core physicochemical properties, present a robust, self-validating analytical protocol for its characterization, and discuss its relevance within the broader context of drug discovery, grounded in authoritative data and field-proven methodologies.

Part 1: Core Physicochemical and Structural Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. For 3,5-Dibromo-4-chloroaniline, its identity is defined by its unique arrangement of atoms and the resulting molecular weight and formula.

Molecular Structure

The structure consists of a central benzene ring substituted with one amino group (-NH₂), two bromine atoms, and one chlorine atom. The IUPAC name, 3,5-dibromo-4-chloroaniline, precisely describes this arrangement: the amino group is at position 1, the bromine atoms are at positions 3 and 5, and the chlorine atom is at position 4.[3]

Canonical SMILES: C1=C(C=C(C(=C1Br)Cl)Br)N[3][4]

Molecular Weight Calculation and Key Properties

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. It is calculated by summing the atomic weights of all atoms in the molecular formula, C₆H₄Br₂ClN.[3][4]

  • Carbon (C): 6 x 12.011 u = 72.066 u

  • Hydrogen (H): 4 x 1.008 u = 4.032 u

  • Bromine (Br): 2 x 79.904 u = 159.808 u

  • Chlorine (Cl): 1 x 35.453 u = 35.453 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Total Molecular Weight: 285.366 u (commonly cited as 285.36 g/mol )[3][4]

The following table summarizes the key identifiers and computed properties for this compound.

PropertyValueSource
IUPAC Name 3,5-dibromo-4-chloroaniline[3]
Molecular Formula C₆H₄Br₂ClN[3][4]
Molecular Weight 285.36 g/mol [3][4]
CAS Number 35754-04-2[3][4]
Monoisotopic Mass 282.83990 Da[3]
InChIKey STUCDJFRZFSHTB-UHFFFAOYSA-N[3]

Part 2: Analytical Characterization: A Self-Validating HPLC-MS/MS Protocol

In any research or manufacturing setting, particularly in drug development, verifying the identity and purity of a starting material is non-negotiable. An uncharacterized intermediate can compromise an entire synthesis, leading to failed reactions, impure final products, and wasted resources. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and definitive technique for this purpose, offering both separation of the analyte from impurities and unambiguous identification through mass-to-charge ratio and fragmentation analysis.[5]

The following protocol is designed as a self-validating system, incorporating standards and controls to ensure the trustworthiness of the results.

Objective

To confirm the identity and assess the purity of a supplied batch of 3,5-Dibromo-4-chloroaniline.

Materials and Reagents
  • 3,5-Dibromo-4-chloroaniline sample

  • Reference standard (if available, of certified purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade, e.g., 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Class A volumetric flasks, pipettes, and autosampler vials

Step-by-Step Experimental Protocol

Step 1: Standard and Sample Preparation The causality behind this step is to create solutions of known concentration for calibration and to prepare the unknown sample in a manner compatible with the analytical system.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3,5-Dibromo-4-chloroaniline sample and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.[6]

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with a 50:50 mixture of methanol and water. This serves as the primary standard for identity confirmation.

  • Blank Solution: Prepare a vial containing only the 50:50 methanol/water mixture. This is crucial for identifying any background signals from the solvent or system.

Step 2: HPLC-MS/MS System Configuration The choice of a C18 column is based on its nonpolar stationary phase, which is ideal for retaining and separating aromatic compounds. The mobile phase gradient is designed to effectively elute the analyte while separating it from potential impurities.

  • HPLC System: Shimadzu UFLCXR or equivalent[6]

  • Mass Spectrometer: Sciex 4000 API MS or equivalent[6]

  • Column: Phenomenex Luna C18(2) or equivalent (e.g., 100 x 2.0 mm, 3 µm)[6]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.1 - 9.0 min: Return to 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MS Analysis:

    • Full Scan (Q1): m/z 100-400 (to find the parent ion)

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the parent ion to a characteristic fragment ion. The protonated molecule [M+H]⁺ for C₆H₄Br₂ClN has an expected m/z of ~284.8 (based on the monoisotopic mass of the most abundant isotopes). A plausible fragmentation would involve the loss of a bromine atom.

Step 3: Analysis Sequence and Data Interpretation This sequence ensures the system is clean before analysis (blank), confirms the analyte's retention time and mass (standard), and finally analyzes the unknown sample.

  • Inject Blank: Confirm no interfering peaks are present at the expected retention time.

  • Inject Working Standard:

    • Determine the retention time (RT) of 3,5-Dibromo-4-chloroaniline.

    • Confirm the presence of the correct parent ion mass in the mass spectrum (e.g., m/z ~284.8, noting the characteristic isotopic pattern of two bromines and one chlorine).

  • Inject Sample:

    • Identity Confirmation: The primary peak in the sample chromatogram must have the same RT (within a narrow window, e.g., ±0.1 min) and the same mass spectrum as the working standard.

    • Purity Assessment: Integrate the area of all peaks in the chromatogram. Purity is estimated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC-MS/MS Analysis cluster_data 3. Data Interpretation prep_sample Weigh & Dissolve Unknown Sample hplc HPLC Separation (C18 Column) prep_sample->hplc Inject 3rd prep_std Prepare Working Standard (10 µg/mL) prep_std->hplc Inject 2nd prep_blank Prepare Solvent Blank prep_blank->hplc Inject 1st ms MS/MS Detection (ESI+, MRM) hplc->ms Eluent confirm_id Identity Confirmation (RT & Mass Match) ms->confirm_id assess_purity Purity Assessment (% Area) ms->assess_purity

Caption: Workflow for identity and purity analysis of 3,5-Dibromo-4-chloroaniline.

Part 3: Applications and Significance in Drug Development

The strategic incorporation of halogens, particularly bromine and chlorine, is a well-established tactic in medicinal chemistry to modulate a molecule's properties.[1][2] 3,5-Dibromo-4-chloroaniline is a valuable starting material precisely because it provides this halogen "payload" in a pre-configured arrangement.

  • Lipophilicity and Permeability: The three halogen atoms significantly increase the lipophilicity of the aniline core. This property is critical for influencing how a potential drug crosses cellular membranes to reach its biological target.

  • Metabolic Stability: Halogenation at key positions can block sites of metabolic attack by enzymes (e.g., cytochrome P450s), potentially increasing the half-life and duration of action of a drug. The advantages of "bromination" can include a beneficial effect on the metabolism of the drug.[2]

  • Target Binding: The electronegative nature and size of bromine and chlorine atoms can lead to specific and favorable interactions within a target protein's binding pocket (e.g., halogen bonding), enhancing potency and selectivity.

  • Synthetic Handle: The amino group of the aniline is a versatile functional group, readily participating in reactions such as amide bond formation, diazotization, and various coupling reactions, allowing for the construction of more complex molecular architectures.

This intermediate is therefore relevant for the synthesis of compounds targeting a wide range of diseases, from infectious diseases like malaria to autoimmune disorders and oncology.[7][8]

Part 4: Safety, Handling, and Storage

As with all halogenated aromatic amines, 3,5-Dibromo-4-chloroaniline must be handled with appropriate caution. While a specific, detailed safety data sheet (SDS) for this exact compound is not available from the search, data from closely related analogues like 3-bromo-4-chloroaniline and 4-chloroaniline suggest significant hazards.[9][10][11]

Anticipated Hazards:

  • Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][11]

  • Irritation: May cause skin and eye irritation.

  • Sensitization: May cause an allergic skin reaction.[11][12]

  • Long-term Effects: Some chloroanilines are considered potential carcinogens and may cause organ damage through prolonged or repeated exposure.[9][11]

  • Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11][12]

Mandatory Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.[14][15]

Crucial Note: This information is for guidance only. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling or use of this chemical.

Conclusion

3,5-Dibromo-4-chloroaniline is more than just a chemical with a defined molecular weight and structure. It is a highly enabling tool for chemical and pharmaceutical research. Its value lies in its pre-functionalized, halogen-rich structure, which provides a strategic starting point for the synthesis of complex molecules with tailored biological properties. A thorough understanding of its physicochemical characteristics, coupled with rigorous analytical verification and adherence to strict safety protocols, is essential for leveraging its full potential in the demanding field of drug discovery and development.

References

  • 3,5-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 21708304 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 4-Chloroaniline - Carl ROTH. Carl Roth GmbH + Co. KG. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. ResearchGate. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. BMC. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. MDPI. [Link]

  • EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents.
  • 4-Chloroaniline 103500 - Safety Data Sheet. Labbox. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • 3,5-Dichlorosulfanilamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Antimalarial drug discovery: progress and approaches - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. United States Environmental Protection Agency. [Link]

Sources

Difference between 3,5-Dibromo-4-chloroaniline and 3-Bromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 3-Bromo-4-chloroaniline and 3,5-Dibromo-4-chloroaniline .[1] It is designed for medicinal chemists and process engineers optimizing halogenated aniline scaffolds.

3-Bromo-4-chloroaniline vs. 3,5-Dibromo-4-chloroaniline[1]

Executive Summary

In drug discovery and agrochemical synthesis, the choice between 3-Bromo-4-chloroaniline (3-BCA) and 3,5-Dibromo-4-chloroaniline (3,5-DBCA) is rarely arbitrary.[1] It represents a strategic decision between asymmetric functionalization potential and steric/electronic saturation .

  • 3-BCA is a "kinetic" scaffold, offering orthogonal reactivity (Br vs. Cl) for sequential cross-coupling reactions.[1]

  • 3,5-DBCA is a "thermodynamic" scaffold, utilized for inducing high lipophilicity, metabolic blockade, or exploiting symmetry in crystal engineering.[1]

This guide details the physicochemical divergences, synthetic control strategies, and application logic for both motifs.

Part 1: Structural & Electronic Architecture[1]

The fundamental difference lies in symmetry and steric crowding. This dictates the reactivity profile of the amine (


) and the aryl halides.
1. Electronic Vectors (Hammett Effects)

Both molecules possess a central aniline core deactivated by the electron-withdrawing nature of the halogens (Inductive effect:


).[1]
  • 3-BCA: The amine lone pair is delocalized into the ring but faces asymmetric deactivation.[1] The

    
     of the conjugate acid is lower than 4-chloroaniline but higher than the dibromo variant.[1]
    
  • 3,5-DBCA: The amine is flanked by two bromine atoms.[1][2][3][4][5] The combined

    
     effect significantly reduces the basicity and nucleophilicity of the nitrogen.[1] Furthermore, the "Ortho Effect" (steric crowding) inhibits the approach of electrophiles to the nitrogen.
    
2. Steric Topology
  • 3-BCA: Planar, with one "open" ortho-position (C2/C6).[1] This allows for standard amide couplings or reductive aminations.

  • 3,5-DBCA: The amine is sterically shielded ("buttressed") by two large bromine atoms (Van der Waals radius ~1.85 Å).[1] This makes nucleophilic attack by the nitrogen sluggish, often requiring forcing conditions (high T, strong base) for derivatization.

Figure 1: Structural & Electronic Comparison

G cluster_0 3-Bromo-4-chloroaniline (Asymmetric) cluster_1 3,5-Dibromo-4-chloroaniline (Symmetric) node_3B Structure: Asymmetric Electronic: Mod. Deactivated Sterics: One Ortho Open node_35DB Structure: C2v Symmetry Electronic: Highly Deactivated Sterics: Amine Shielded node_3B->node_35DB Bromination (+1 Br eq)

Caption: Comparison of steric accessibility and electronic states. Note the transition from asymmetry to symmetry.

Part 2: Synthetic Pathways & Process Control[1]

The synthesis of these compounds relies on the electrophilic aromatic substitution of 4-chloroaniline.[1] The critical process parameter (CPP) is stoichiometry control .

1. Synthesis of 3-Bromo-4-chloroaniline (Kinetic Control)

To selectively mono-brominate, one must prevent the formation of the thermodynamic dibromo product.[1]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF.

  • Key Control: Slow addition of

    
     (0.95 - 1.0 eq) at low temperatures (
    
    
    
    ).
  • Purification: Fractional crystallization is often required to remove trace 3,5-dibromo impurities.[1]

2. Synthesis of 3,5-Dibromo-4-chloroaniline (Thermodynamic Control)

This synthesis drives the reaction to completion, utilizing the activating power of the amine to halogenate both ortho positions.[1]

  • Reagent: Excess Bromine (>2.2 eq).

  • Conditions: Room temperature to reflux.[1]

  • Outcome: The product precipitates readily due to its high symmetry and molecular weight.[1]

Figure 2: Divergent Synthetic Workflow

Synthesis cluster_kinetic Kinetic Pathway (Target: 3-BCA) cluster_thermo Thermodynamic Pathway (Target: 3,5-DBCA) Start 4-Chloroaniline (Starting Material) Step1 Reagent: 1.0 eq Br2 / AcOH Temp: < 10°C Start->Step1 Controlled Addition Step2 Reagent: >2.2 eq Br2 / AcOH Temp: 25-60°C Start->Step2 Excess Reagent Prod1 3-Bromo-4-chloroaniline (Major Product) Step1->Prod1 Prod2 3,5-Dibromo-4-chloroaniline (Precipitate) Step1->Prod2 Over-bromination (Impurity) Step2->Prod2

Caption: Synthetic decision tree. Path selection depends strictly on stoichiometric equivalents and temperature.

Part 3: Physicochemical Properties & Reactivity[1]

The following data consolidates physical properties and reactivity profiles.

Table 1: Comparative Physicochemical Data

Property3-Bromo-4-chloroaniline3,5-Dibromo-4-chloroaniline
CAS Number 823-54-1 35754-04-2
Molecular Weight 206.47 g/mol 285.36 g/mol
Melting Point 80 - 84 °C>100 °C (Est.[1] based on analogs)
Symmetry

(Asymmetric)

(Symmetric)
LogP (Est.) ~2.8~3.6 (Higher Lipophilicity)
Amine Nucleophilicity ModerateLow (Sterically Hindered)
Primary Application Orthogonal Cross-CouplingMetabolic Blocking / Crystal Packing
Reactivity Profile: The "Selectivity" Advantage[1]
  • 3-BCA (The Coupler): This molecule is prized for chemoselectivity .[1] In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the C-Br bond is significantly more reactive than the C-Cl bond.[1]

    • Reaction:

      
      [1]
      
    • Result: The Chlorine remains available for a second functionalization step, allowing the construction of complex, non-symmetric biaryls.

  • 3,5-DBCA (The Blocker): The C-Br bonds are identical.[1] Coupling usually leads to bis-arylation or polymerization unless stoichiometry is tightly managed.[1] Its primary chemical utility is introducing a hydrophobic, metabolically stable cap to a molecule.

Part 4: Experimental Protocol (Synthesis of 3-BCA)

Note: This protocol prioritizes selectivity for the mono-bromo species.

Materials:

  • 4-Chloroaniline (1.0 eq)[6]

  • N-Bromosuccinimide (NBS) (1.0 eq)[1]

  • Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

  • Saturated

    
     (Quenching)
    

Methodology:

  • Dissolution: Dissolve 4-chloroaniline in ACN (0.5 M concentration) in a round-bottom flask shielded from light (aluminum foil).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once. The exotherm must be controlled to prevent di-bromination.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Target: Disappearance of starting material (

      
       ~0.4) and appearance of mono-bromo (
      
      
      
      ~0.5).[1]
    • Warning: If a higher spot appears (

      
       ~0.7), di-bromination is occurring.[1] Stop reaction immediately.
      
  • Workup: Quench with saturated sodium thiosulfate to remove active bromine species.[1] Extract with Ethyl Acetate.[2][7]

  • Purification: Recrystallize from Ethanol/Water to remove any trace 3,5-dibromo-4-chloroaniline.

References
  • Synthesis & Properties of Halogen

    • Source: PubChem Compound Summary. "3-Bromo-4-chloroaniline (CID 12843722)".
    • URL:[Link]

  • 3,5-Dibromo-4-chloroaniline Identific

    • Source: PubChem Compound Summary. "3,5-Dibromo-4-chloroaniline (CID 21708304)".
    • URL:[Link]

  • Cross-Coupling Selectivity (Br vs Cl) Context: General principles of chemoselectivity in Pd-catalyzed coupling of chloro-bromo-arenes. Source: ChemicalBook / BenchChem Reactivity Guides (General Reference).
  • Safety & Handling (MSDS)

    • Source: Matrix Scientific Safety Data Sheet (3-Bromo-4-chloroaniline).[6]

Sources

Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 3,5-Dibromo-4-chloroaniline

3,5-Dibromo-4-chloroaniline is a polyhalogenated aromatic amine. Its structure suggests a crystalline solid with low water solubility, characteristic of this chemical class. Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name 3,5-dibromo-4-chloroanilinePubChem[1]
Molecular Formula C₆H₄Br₂ClNPubChem[1]
Molecular Weight 285.36 g/mol PubChem[1]
CAS Number 35754-04-2PubChem[1]
Canonical SMILES C1=C(C=C(C(=C1Br)Cl)Br)NPubChem[1]
InChIKey STUCDJFRZFSHTB-UHFFFAOYSA-NPubChem[1]

Inferred Hazard Identification and Classification

The primary hazards of 3,5-Dibromo-4-chloroaniline can be inferred from well-documented, structurally similar compounds. Halogenated anilines are known for their systemic toxicity, potential carcinogenicity, and environmental hazards. The following table synthesizes the GHS classifications from several analogs to build a predicted hazard profile.

Hazard ClassPredicted Classification for 3,5-Dibromo-4-chloroanilineRationale Based on Structural Analogs
Acute Toxicity, Oral Category 3 or 4 (Toxic or Harmful if swallowed) 4-Chloroaniline is Category 3 (Toxic if swallowed)[2][3]. 3-Bromo-4-chloroaniline and 4-Bromo-3-chloroaniline are noted as Harmful if swallowed[4][5]. The presence of multiple halogen substituents warrants a high degree of caution.
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin) 4-Chloroaniline is Category 3 (Toxic in contact with skin)[2][3]. 4-Bromoaniline is also classified as toxic in contact with skin[6]. Dermal absorption is a significant route of exposure for anilines.[7]
Acute Toxicity, Inhalation Category 3 or 4 (Toxic or Harmful if inhaled) 4-Chloroaniline is Category 3 (Toxic if inhaled)[2][3]. Harmful if inhaled is noted for 4-Bromo-3-chloroaniline and 3-Bromo-4-chloroaniline[4][5]. As a solid, the primary inhalation risk is from dust.
Skin Sensitization Category 1 (May cause an allergic skin reaction) This is a common hazard for anilines. 4-Chloroaniline is a known skin sensitizer[2][3][7].
Carcinogenicity Suspected Carcinogen (Category 1B or 2) This is a critical concern. 4-Chloroaniline is classified as a Category 1B carcinogen (May cause cancer)[2][3] and is listed by IARC as Group 2B (Possibly carcinogenic to humans)[7]. The carcinogenic potential of halogenated anilines is well-established.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (spleen, liver, kidneys, blood) through prolonged or repeated exposure Repeated exposure to 4-chloroaniline affects the blood, liver, spleen, and kidneys. This is often linked to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[7][8].
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects) Halogenated aromatics are notoriously persistent and toxic in aquatic environments. This classification is consistent across analogs like 4-chloroaniline[2][3][7].

Proactive Risk Management: Exposure Controls and Personal Protection

Given the high inferred toxicity, a multi-layered approach to exposure control is mandatory. The causality is clear: engineering controls are the primary barrier, and PPE serves as the essential secondary defense.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work involving weighing, transferring, or handling 3,5-Dibromo-4-chloroaniline powder or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and directly mitigates the risk of inhaling toxic dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

  • Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must be deliberate and based on the specific experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Logic cluster_2 Required PPE Ensemble Start Start: Handling 3,5-Dibromo-4-chloroaniline Task Identify Experimental Task Start->Task Weighing Weighing Solid Task->Weighing Solid Powder Solution Preparing Solution Task->Solution Liquid Handling Reaction Running Reaction (Heated or Pressurized) Task->Reaction Reaction Conditions PPE_Weighing Baseline PPE + - Face Shield - Disposable Sleeves Weighing->PPE_Weighing PPE_Base Baseline PPE: - Nitrile Gloves (Double) - Safety Goggles - Full-Length Lab Coat Solution->PPE_Base PPE_Reaction Baseline PPE + - Face Shield - Chemical-Resistant Apron Reaction->PPE_Reaction Spill_Response cluster_spill Spill Incident cluster_assess Assessment cluster_action Response Actions Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<1g) Inside Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large Spill (>1g) or Outside Hood Assess->LargeSpill Large or Uncontained Cleanup 1. Don Full PPE 2. Cover with Inert Absorbent 3. Collect in Sealed Container 4. Decontaminate Area SmallSpill->Cleanup Evacuate 1. Evacuate Immediate Area 2. Alert Others & EHS 3. Secure the Area 4. Do Not Attempt Cleanup LargeSpill->Evacuate

Caption: Decision-making flowchart for spill response.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [10]* Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]

Waste Disposal

All waste containing 3,5-Dibromo-4-chloroaniline, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal must be handled by a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations. [9]Based on analogs like p-chloroaniline, it may fall under specific EPA waste numbers (e.g., P024), requiring specialized disposal procedures. [7]

References

  • 4-Bromo-3-chloroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Safety and Handling of 4-Chloroaniline: A Manufacturer's Perspective. (2026). Generic Chemical Manufacturer Website.
  • 4-CHLOROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • 4-CHLOROANILINE. (n.d.). Ataman Kimya. [Link]

  • Aniline Safety Protocol. (n.d.).
  • 3-Bromo-4-chloroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 4-Chloroaniline. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • 3,5-Dibromo-4-chloroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

The Strategic Incorporation of Halogenated Anilines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction: More Than Just a Synthetic Handle

In the intricate world of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of molecular scaffolds, halogenated anilines have emerged as particularly versatile and powerful tools. Their utility extends far beyond their role as simple synthetic intermediates for carbon-carbon and carbon-nitrogen bond formation. The strategic incorporation of halogens onto an aniline framework allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2]

This guide provides a comprehensive overview of halogenated anilines for researchers, scientists, and drug development professionals. It will delve into the underlying principles that make these building blocks so valuable, explore their synthesis and key applications in modern drug discovery, and provide practical, field-proven protocols for their use.

The Halogen Effect: Modulating Physicochemical Properties for Enhanced Drugability

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto an aniline ring imparts significant changes to its electronic and steric nature. These modifications can be leveraged to overcome common drug development hurdles such as poor metabolic stability and off-target toxicity.[3][4] While anilines themselves can be susceptible to metabolic enzymes, leading to rapid clearance, halogenation can block these metabolic soft spots.[5]

Key properties influenced by halogenation include:

  • Lipophilicity (LogP): Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target effects.

  • Acidity/Basicity (pKa): The electron-withdrawing nature of halogens decreases the basicity of the aniline nitrogen. This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor binding, and cell penetration.

  • Metabolic Stability: Halogens can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1][4] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.

  • Binding Interactions: Halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in a protein's active site.[6] This can lead to enhanced binding affinity and selectivity for the target receptor.[6]

The following table summarizes the general trends observed in the physicochemical properties of monosubstituted haloanilines:

HalogenPositionApproximate pKaApproximate LogPKey Features & Considerations
H-4.630.90Baseline for comparison.
Fpara4.65[7]1.15Minimal steric hindrance; often used to block metabolism without significantly altering conformation. Can form weak hydrogen bonds.
Clpara3.98[8]1.83[8]Good balance of steric and electronic effects. Effective metabolic blocker and can participate in halogen bonding.[9]
Brpara3.912.18Larger size and greater polarizability than chlorine, leading to stronger halogen bonds. Often used to enhance potency.
Ipara3.782.68Largest and most polarizable halogen, forming the strongest halogen bonds. Can sometimes introduce metabolic liabilities (de-iodination).

Note: pKa and LogP values are approximate and can vary depending on the specific isomer and experimental conditions.

Synthetic Strategies for Accessing Halogenated Anilines

A variety of synthetic methods are available for the preparation of halogenated anilines, with the choice of method depending on the desired regioselectivity and the nature of the starting material.

One common approach involves the electrophilic halogenation of anilines or their protected derivatives. Due to the strong activating nature of the amino group, these reactions are often rapid and can lead to multiple halogenations.[10] Protecting the amine, for example as an acetanilide, can moderate its reactivity and improve regiocontrol.

Another powerful technique involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides . This method provides convenient access to ortho-chloro and para-bromo anilines through distinct reaction pathways.[11] The temporary increase in the oxidation level of the aniline nitrogen activates the aromatic ring towards regioselective halogenation.[11]

Harnessing Halogenated Anilines in Drug Discovery: Key Coupling Reactions

The true power of halogenated anilines as building blocks is realized in their application in transition metal-catalyzed cross-coupling reactions. These reactions allow for the modular and efficient construction of complex molecular architectures from simple, readily available fragments.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This versatile reaction forms a new carbon-carbon bond between an aryl halide (e.g., a bromoaniline) and an organoboron species (e.g., a boronic acid or ester).[12] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[12]

  • Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. For electron-rich haloanilines, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[13]

2. Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[14] It enables the coupling of an aryl halide (e.g., a chloroaniline) with a primary or secondary amine.[14] This transformation has largely replaced harsher, classical methods for the synthesis of aryl amines.[14]

  • Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used to stabilize the palladium catalyst. Early generations of catalysts required aryl bromides or iodides. However, the development of sterically demanding, electron-rich ligands (e.g., biarylphosphines like RuPhos or Johnphos) has enabled the efficient coupling of more challenging and cost-effective aryl chlorides.[15][16] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine and facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the aniline ring is activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the halogen, direct displacement of the halide by a nucleophile can occur.[17][18] This SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[17][19]

  • Causality in Experimental Choices: The rate of an SNAr reaction is highly dependent on the nature of the leaving group and the strength of the nucleophile.[19] Interestingly, in contrast to SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[20] The first step, the nucleophilic attack, is typically the rate-determining step.[19]

Visualizing the Workflow and Mechanisms

To better illustrate the strategic use of halogenated anilines and the mechanisms of key reactions, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow Building Block Halogenated Aniline (e.g., 4-Bromoaniline) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Building Block->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Further Steps Further Synthetic Modifications Intermediate->Further Steps Candidate Drug Candidate Further Steps->Candidate

Caption: A generalized workflow for utilizing halogenated anilines.

Suzuki_Cycle pd0 L₂Pd(0) pd_complex [L₂Pd(Ar¹)(X)] (Oxidative Addition) pd0->pd_complex pd0->pd_complex Oxidative Addition transmetalation_intermediate [L₂Pd(Ar¹)(Ar²)] pd_complex->transmetalation_intermediate pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 transmetalation_intermediate->pd0 Reductive Elimination pd_product Ar¹-Ar² (Product) transmetalation_intermediate->pd_product label_oa Ar¹-X label_oa->pd_complex label_tm Ar²-B(OR)₂ + Base label_tm->transmetalation_intermediate label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocols

The following protocols are provided as representative examples of the key coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

Objective: To synthesize 4-aminobiphenyl, demonstrating a typical C-C bond formation.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent, ~10% v/v of toluene)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos. The ligand protects the palladium center and facilitates the catalytic cycle.

  • Solvent Addition: Add degassed toluene and water. The aqueous phase is necessary to dissolve the carbonate base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aminobiphenyl.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloroaniline with Morpholine

Objective: To synthesize 4-morpholinoaniline, demonstrating a typical C-N bond formation.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • RuPhos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous solvent)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide, RuPhos, and Pd₂(dba)₃ to a flame-dried Schlenk tube. The base is highly hygroscopic and the catalyst system is oxygen-sensitive.

  • Reagent Addition: Add 4-chloroaniline and anhydrous toluene. Stir for 5 minutes. Then, add morpholine via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Case Studies: Halogenated Anilines in FDA-Approved Drugs

The strategic use of halogenated anilines is evident in numerous marketed drugs across various therapeutic areas.[9]

  • Cabotegravir: An HIV integrase inhibitor, contains a 2,4-difluorobenzylamide moiety. The fluorine atoms enhance metabolic stability and contribute to the drug's long half-life.[9]

  • Infigratinib: A kinase inhibitor used to treat certain types of cancer, incorporates a 2,6-dichloroaniline fragment.[21] The chlorine atoms likely contribute to potent and selective binding within the kinase active site through halogen bonding and hydrophobic interactions.[21]

  • Lemborexant: An insomnia treatment, features a fluorinated pyridine ring and a fluorophenyl group. The fluorine substitutions were critical in optimizing the drug's binding affinity and overall pharmacological profile.[22]

Challenges and Future Directions

While halogenated anilines are invaluable tools, their use is not without challenges. The potential for the formation of toxic disinfection byproducts from aniline-containing compounds in water treatment processes highlights the need for careful environmental consideration.[23] Furthermore, while often enhancing metabolic stability, certain halogenated compounds can still be metabolized, sometimes leading to reactive intermediates.

Future research will likely focus on developing even more efficient and selective catalytic systems for the functionalization of halogenated anilines, particularly for late-stage diversification of complex molecules. The exploration of novel halogenated bioisosteres and a deeper understanding of the role of halogen bonding in molecular recognition will continue to drive innovation in drug design.

Conclusion

Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a powerful platform for modulating the properties of drug candidates. Their ability to serve as versatile synthetic handles in robust coupling reactions, combined with the profound influence of halogens on a molecule's ADMET profile, ensures their continued and strategic use in the quest for safer and more effective medicines. A thorough understanding of the principles governing their synthesis and reactivity is essential for any scientist involved in the drug discovery and development process.

References

  • ResearchGate. The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. Available from: [Link].

  • Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(10), 1348-1360.
  • MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link].

  • TutorChase. Why are halogens important in the pharmaceutical industry? Available from: [Link].

  • ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9408-9418. Available from: [Link].

  • PubMed. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(7), 4384-4394. Available from: [Link].

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link].

  • Inno Pharmchem. (2026). Exploring the Applications of Aniline in Pharmaceutical Synthesis. Available from: [Link].

  • ACS Publications. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available from: [Link].

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available from: [Link].

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available from: [Link].

  • NIH National Library of Medicine. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12476-12485. Available from: [Link].

  • ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Available from: [Link].

  • NIH National Library of Medicine. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(4), 578. Available from: [Link].

  • NIH National Library of Medicine. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 12, 1946-1951. Available from: [Link].

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link].

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link].

  • PubChem. 4-Fluoroaniline. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

  • YouTube. (2020). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. Available from: [Link].

  • SpringerLink. (2024). FDA approved fluorine-containing drugs in 2023. Chin. Chem. Lett., 35, 109312. Available from: [Link].

  • Encyclopedia.pub. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available from: [Link].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link].

  • PubChem. 4-Chloroaniline. Available from: [Link].

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link].

  • Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chin. Chem. Lett., 34(1), 107402. Available from: [Link].

  • SlideShare. Nucleophilic Aromatic Substitution. Available from: [Link].

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link].

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-chloroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 3,5-Dibromo-4-chloroaniline: A Molecule of Interest

3,5-Dibromo-4-chloroaniline, with the chemical formula C₆H₄Br₂ClN, is a substituted aniline that serves as a versatile intermediate in organic synthesis. Its structural features, including the presence of three halogen substituents on the aromatic ring and a primary amine group, impart unique chemical reactivity and physical properties. The strategic placement of bromine and chlorine atoms allows for regioselective modifications, making it a valuable precursor for the synthesis of complex molecules with potential biological activity.

The solubility of a solid compound in a solvent is a fundamental physicochemical property that dictates its utility in a laboratory and industrial setting. For drug development professionals, understanding solubility is crucial for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates.

  • Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

  • Formulation: Developing stable and bioavailable drug products.

  • Process Safety: Safe handling and processing of the compound.

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key intermolecular forces at play for 3,5-Dibromo-4-chloroaniline are:

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-N bonds create a net dipole moment, leading to dipole-dipole interactions.

  • Van der Waals Forces: These non-specific attractive forces are present in all molecules.

Based on these principles, the solubility of 3,5-Dibromo-4-chloroaniline in various organic solvents can be qualitatively predicted.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine group of 3,5-Dibromo-4-chloroaniline. The polar nature of the solvent also effectively solvates the polar C-X bonds.
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to High These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amine group. Their ability to engage in dipole-dipole interactions with the halogenated ring further enhances solubility.
Halogenated Dichloromethane, ChloroformModerate The principle of "like dissolves like" suggests that the halogenated nature of both the solute and solvent will lead to favorable interactions. While these solvents are not strong hydrogen bond acceptors, their polarity is sufficient to dissolve 3,5-Dibromo-4-chloroaniline to a reasonable extent.
Aromatic Toluene, XyleneLow to Moderate The aromatic rings of both the solute and solvent can engage in π-π stacking interactions. However, the overall polarity of these solvents is low, and they lack the ability to form strong hydrogen bonds, which may limit solubility.
Non-Polar Hexane, CyclohexaneLow The significant difference in polarity between the highly substituted, polar 3,5-Dibromo-4-chloroaniline and non-polar aliphatic solvents results in weak solute-solvent interactions. The strong solute-solute interactions in the crystal lattice will be difficult to overcome by the weak van der Waals forces offered by these solvents.

Note: These are qualitative predictions. Experimental determination is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Practical Guide

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium (shake-flask) method .[1] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 3,5-Dibromo-4-chloroaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Step-by-Step Protocol for Isothermal Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-Dibromo-4-chloroaniline to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid any change in solubility due to temperature fluctuations.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 3,5-Dibromo-4-chloroaniline. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of 3,5-Dibromo-4-chloroaniline in the solvent at the given temperature, expressed in units such as grams per liter (g/L) or moles per liter (mol/L), taking into account the dilution factor.[2]

Diagram of the Isothermal Solubility Determination Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sampling & Analysis cluster_4 Result A Add excess 3,5-Dibromo-4-chloroaniline to solvent B Agitate at constant temperature A->B C Settle or Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F G Calculate Solubility F->G

Caption: Workflow for Isothermal Solubility Determination.

Safety and Handling of 3,5-Dibromo-4-chloroaniline

As a halogenated aniline, 3,5-Dibromo-4-chloroaniline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds.

  • Toxicity: Chloroanilines are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract.[4]

  • Handling: All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid creating dust.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

A comprehensive understanding of the solubility of 3,5-Dibromo-4-chloroaniline is essential for its effective utilization in research and development. While specific quantitative data is limited, this guide provides a robust theoretical framework for predicting its solubility and a detailed experimental protocol for its accurate determination. By applying the principles and methodologies outlined herein, researchers and drug development professionals can confidently handle and utilize this important chemical intermediate, thereby accelerating the pace of innovation in chemical synthesis and pharmaceutical sciences.

References

  • PubChem. (n.d.). 3,5-Dibromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023, December 1). 4-Chloroaniline. Retrieved February 3, 2026, from [Link]

  • HUBER. (n.d.). Solubility determination and crystallization. Retrieved February 3, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved February 3, 2026, from [Link]

  • New Jersey Department of Health. (2005). Hazard Summary: 4-Chloroaniline. Retrieved February 3, 2026, from [Link]

  • Ferreira, O., & Pinho, S. P. (2020). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Journal of Chemical & Engineering Data, 65(9), 4589–4597. [Link]

  • Acree, W. E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891–893. [Link]

  • University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Kaur, M., Saini, C. K., & Kaur, A. (2021). Synthesis and Characterization of 4- Amino-3, 5- Dibromo- Toluene from P-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 10-12. [Link]

  • PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Halogenated Intermediate

3,5-Dibromo-4-chloroaniline is a valuable halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs. The precise arrangement of its halogen substituents makes it an important intermediate for introducing a specific substitution pattern in target molecules through further functionalization of the amino group or via cross-coupling reactions.

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3,5-Dibromo-4-chloroaniline from the readily available starting material, 4-chloroaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and cover essential safety, purification, and characterization techniques. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the synthesis as needed.

Reaction Mechanism: Harnessing Electrophilic Aromatic Substitution

The synthesis of 3,5-Dibromo-4-chloroaniline from 4-chloroaniline is achieved through an electrophilic aromatic substitution reaction, specifically a dibromination. The directing effects of the substituents on the aniline ring are paramount to the regioselectivity of this transformation.

  • The Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • The Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it is also an ortho, para-director.

In the case of 4-chloroaniline, the para position is already occupied by the chlorine atom. The strongly activating amino group, therefore, directs the incoming bromine electrophiles to the two vacant ortho positions, which are positions 3 and 5. This leads to the desired 3,5-dibromo substitution pattern.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from the starting material to the purified final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start 4-Chloroaniline in Glacial Acetic Acid Reaction Add Bromine Solution Dropwise (0-5°C) Start->Reaction Cool Stir Stir at Room Temperature Reaction->Stir Allow to warm Quench Quench with Sodium Bisulfite Stir->Quench Precipitate Precipitate in Water Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterization (MP, NMR, IR) Recrystallize->Characterize FinalProduct Pure 3,5-Dibromo-4-chloroaniline Characterize->FinalProduct

Caption: Workflow for the synthesis of 3,5-Dibromo-4-chloroaniline.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving bromine should be conducted in a well-ventilated fume hood.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-ChloroanilineReagent Grade, ≥98%Sigma-Aldrich
BromineReagent Grade, ≥99.5%Sigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
Sodium BisulfiteACS ReagentVWR Chemicals
Ethanol (for recrystallization)Anhydrous, ≥99.5%MilliporeSigma
Deionized Water--

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator (optional)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 12.75 g (0.1 mol) of 4-chloroaniline in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

  • Bromination: Cool the flask in an ice bath to between 0-5 °C. Prepare a solution of 32.0 g (0.2 mol) of bromine in 20 mL of glacial acetic acid and place it in the dropping funnel. Add the bromine solution dropwise to the stirred 4-chloroaniline solution over a period of approximately 60-90 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. This slow, cooled addition is critical to prevent the formation of over-brominated byproducts due to the highly exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2 hours to ensure the reaction goes to completion. The mixture will likely be a thick slurry at this point.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise with stirring until the reddish-brown color of bromine disappears and a clear or pale yellow solution is obtained.

  • Precipitation and Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This washing step is essential to remove any residual acetic acid and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C or air-dry until a constant weight is achieved.

Purification by Recrystallization:

  • Transfer the crude, dried 3,5-Dibromo-4-chloroaniline to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Using the minimum amount of hot solvent is key to maximizing the yield upon cooling.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the purified crystals to a constant weight.

Quantitative Data Summary

ParameterValue
Starting Material
4-Chloroaniline (Mass)12.75 g
4-Chloroaniline (Moles)0.1 mol
Reagent
Bromine (Mass)32.0 g
Bromine (Moles)0.2 mol
Solvent
Glacial Acetic Acid~70 mL
Product
Product Name3,5-Dibromo-4-chloroaniline
Molecular FormulaC₆H₄Br₂ClN
Molecular Weight285.36 g/mol [1]
Theoretical Yield28.54 g
AppearanceOff-white to pale yellow crystalline solid
Expected Melting Point~88-92 °C

Characterization and Validation

The identity and purity of the synthesized 3,5-Dibromo-4-chloroaniline should be confirmed using the following analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. The presence of C-Br and C-Cl stretches will also be evident in the fingerprint region.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the symmetric product.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, with the molecular ion peak confirming the molecular weight.

Safety and Handling: A Self-Validating System of Precaution

Working with the reagents in this synthesis requires strict adherence to safety protocols. A thorough understanding of the hazards is the first step in ensuring a safe experimental outcome.

  • 4-Chloroaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Bromine: A highly corrosive and toxic substance that can cause severe burns upon contact with skin and eyes. Inhalation of bromine vapor can cause severe respiratory damage. It is also a strong oxidizing agent. All handling must be done in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, is mandatory. An emergency eyewash and shower must be readily accessible.

Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving is recommended when handling bromine)

  • Chemical splash goggles

  • Full-face shield when handling neat bromine

  • Flame-resistant lab coat

  • Closed-toe shoes

Waste Disposal:

  • All halogenated organic waste should be collected in a designated, properly labeled waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

  • Do not mix bromine-containing waste with incompatible materials.

By implementing these safety measures, the protocol becomes a self-validating system where risks are proactively managed, ensuring the well-being of the researcher.

References

  • PubChem. (n.d.). 3,5-Dibromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Properties of p-Bromoacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective Synthesis of 3,5-dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dibromo-4-chloroaniline via the electrophilic bromination of 4-chloroaniline. This protocol is specifically designed for researchers in synthetic chemistry and drug development, offering a detailed explanation of the underlying reaction mechanism, a step-by-step experimental procedure, and methods for product characterization. By leveraging the directing group effects under acidic conditions, this method achieves high regioselectivity, yielding the desired 3,5-disubstituted product. Safety protocols for handling the hazardous materials involved are also thoroughly addressed.

Introduction and Scientific Rationale

Halogenated anilines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Specifically, 3,5-dibromo-4-chloroaniline is a valuable intermediate for creating complex molecular architectures. The synthesis involves an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry.

The challenge in this synthesis lies in controlling the regioselectivity of the bromination. The aniline starting material contains two directing groups on the aromatic ring: an amino group (-NH₂) and a chloro group (-Cl).

  • Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4).

  • Chloro Group (-Cl): This is a deactivating but ortho and para directing group (directing to positions 3 and 5 relative to itself).

A naive consideration of these effects would predict substitution at the positions ortho to the strongly activating amino group. However, this protocol employs a key strategic choice: conducting the reaction in a strong acidic medium (glacial acetic acid). In the presence of acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating and a meta-directing group.[1] Consequently, the directing effects of both groups align, favoring electrophilic attack at positions 3 and 5, which are meta to the -NH₃⁺ group and ortho to the -Cl group. This manipulation of the substrate's electronic properties is fundamental to achieving the desired product.

Reaction Mechanism and Workflow

The overall process follows the principles of electrophilic aromatic substitution. The key steps are:

  • Protonation: The amino group of 4-chloroaniline is protonated by the acidic solvent to form the meta-directing anilinium ion.

  • Electrophile Generation: The acetic acid solvent helps to polarize the diatomic bromine (Br₂), generating the electrophilic species (Br⁺) required for the reaction.[2]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine. The attack occurs at the positions meta to the anilinium group (C3 and C5), which are electronically favored. This forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.

  • Rearomatization: A base (in this case, the solvent or conjugate base) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring.

  • Dibromination: The process repeats at the second meta position to yield the final 3,5-dibromo-4-chloroaniline product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 4-Chloroaniline in Glacial Acetic Acid B Cool Solution in Ice Bath (0-5 °C) A->B C Slowly Add Bromine Solution Dropwise B->C D Stir at 0-5 °C for 1 hr C->D E Allow to Warm to RT and Stir for 2-3 hrs D->E F Quench: Pour into Ice-Water Mixture E->F G Neutralize with Sodium Bicarbonate F->G H Filter Crude Product via Vacuum Filtration G->H I Wash with Na₂S₂O₃(aq) then Cold Water H->I J Recrystallize from Ethanol/Water I->J K Dry Product and Determine Yield J->K L Characterize: Melting Point, NMR, IR K->L

Caption: High-level workflow for the synthesis of 3,5-dibromo-4-chloroaniline.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountPurity/Grade
4-ChloroanilineC₆H₆ClN127.5712.75 g (0.1 mol)>98%
Glacial Acetic AcidCH₃COOH60.05150 mLACS Grade
BromineBr₂159.8135.2 g (11.3 mL, 0.22 mol)>99.5%
Sodium BicarbonateNaHCO₃84.01As neededSaturated Sol.
Sodium ThiosulfateNa₂S₂O₃158.11As needed10% (w/v) Sol.
EthanolC₂H₅OH46.07As needed95% or Absolute
Deionized WaterH₂O18.02As needed-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization apparatus

Critical Safety Precautions

This experiment must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[3]

  • 4-Chloroaniline: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and can cause damage to organs through prolonged exposure.[4][5] Avoid creating dust.

  • Bromine: Extremely corrosive and toxic. Causes severe skin burns and eye damage. Inhalation of vapors can be fatal. Handle with extreme care, ensuring no contact with skin or inhalation of fumes.[6] Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated area.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a 100 mL dropping funnel. Place the entire setup in a large ice bath.

  • Substrate Dissolution: In the flask, dissolve 12.75 g (0.1 mol) of 4-chloroaniline in 100 mL of glacial acetic acid. Stir until all the solid has dissolved and cool the solution to 0-5 °C.

  • Bromine Addition: In a separate beaker, carefully dissolve 35.2 g (11.3 mL, 0.22 mol) of bromine in 50 mL of glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred 4-chloroaniline solution over a period of approximately 60 minutes. Critically, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A precipitate may begin to form during this step.

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another 2-3 hours to ensure the reaction goes to completion.

Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice and water. This will precipitate the crude product.

  • Neutralization & Decolorization: Stir the slurry. If a reddish-orange color from excess bromine persists, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears. Then, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (target pH ~7).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol/water mixture. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.

Characterization and Expected Results

Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Weight: 285.36 g/mol .[7]

  • Expected Yield: 75-85%.

  • Melting Point: Literature values may vary. A sharp melting point is indicative of high purity.

Spectroscopic Data
Analysis TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.3-7.5 (s, 2H, Ar-H), δ ~4.0-4.5 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz)Expected signals in the aromatic region (~110-150 ppm). Key signals would include carbons attached to bromine, chlorine, and nitrogen.
FT-IR (KBr, cm⁻¹)~3400-3300 (N-H stretch, two bands), ~1600 (N-H bend), ~1400-1500 (C=C aromatic stretch), ~800-900 (C-H out-of-plane bend), <800 (C-Cl, C-Br stretches)

Interpretation: The ¹H NMR is the most telling analysis. The presence of a singlet integrating to two protons in the aromatic region confirms the symmetrical 3,5-disubstitution pattern. The broad singlet for the amino protons is also characteristic.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; loss during work-up or recrystallization.Ensure reaction runs for the full time. Use minimal solvent for recrystallization and ensure complete precipitation by cooling thoroughly.
Product is Oily/Dark Presence of impurities or residual bromine.Ensure thorough washing with sodium thiosulfate and water. Repeat recrystallization if necessary, perhaps with the addition of activated charcoal.
Broad Melting Range Impure product.Recrystallize the product again. Ensure the product is completely dry.
Formation of other Isomers Reaction temperature too high; insufficient protonation of the amine.Strictly maintain the reaction temperature at 0-5 °C during bromine addition. Ensure glacial (anhydrous) acetic acid is used.

Conclusion

This application note details a reliable and regioselective protocol for the synthesis of 3,5-dibromo-4-chloroaniline from 4-chloroaniline. The key to success is the strategic use of a strong acid to protonate the highly activating amino group, transforming it into a meta-director and thus controlling the position of bromination. By following the detailed steps for synthesis, purification, and adhering strictly to the safety precautions, researchers can consistently obtain a high yield of the desired pure product, a valuable intermediate for further synthetic applications.

References

  • CN103102276A - Method for preparing 3,5-dichloroaniline - Google P
  • 3,5-Dichlorosulfanilamide - Organic Syntheses Procedure.
  • 3,5-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 21708304 - PubChem. [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY - NJ.gov.
  • Why we use glacial acetic acid in bromination of aniline? - Brainly.in. [Link]

  • Why is glacial acetic acid used in bromination of aniline? - Quora. [Link]

  • Why use glacial acetic acid in bromination of anisole? - Chemistry Stack Exchange. [Link]

  • Reactions of Aniline - Chemistry Steps. [Link]

  • SAFETY D
  • BROMINE SAFETY HANDBOOK - ICL Group.
  • Handling liquid bromine and preparing bromine water - RSC Education. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Complex Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. For researchers and drug development professionals, mastering this reaction provides a powerful tool for the construction of complex molecular architectures.

This guide provides a detailed exploration of the Buchwald-Hartwig amination using a challenging and synthetically valuable substrate: 3,5-Dibromo-4-chloroaniline. The presence of three halogen atoms with differing reactivity on the aniline ring presents a unique opportunity for selective functionalization, allowing for the stepwise introduction of amine nucleophiles. Understanding and controlling this selectivity is paramount for the strategic synthesis of highly functionalized intermediates. We will delve into the mechanistic underpinnings of this selectivity and provide detailed protocols for achieving both mono- and di-amination of this versatile building block.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Pd(II)-Amine Complex Pd(II)-Amine Complex Oxidative Addition Complex->Pd(II)-Amine Complex R2NH Pd(II)-Amido Complex Pd(II)-Amido Complex Pd(II)-Amine Complex->Pd(II)-Amido Complex Base, -[Base-H]X Pd(II)-Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Challenge of Chemoselectivity with 3,5-Dibromo-4-chloroaniline

The primary challenge in the Buchwald-Hartwig amination of 3,5-Dibromo-4-chloroaniline lies in controlling the chemoselectivity of the reaction. The reactivity of aryl halides in the oxidative addition step generally follows the trend: I > Br > Cl.[4] This inherent difference in reactivity provides a basis for selective functionalization. The two bromine atoms are more susceptible to oxidative addition than the chlorine atom.

Furthermore, the electronic and steric environment of each halogen atom can influence its reactivity. In 3,5-Dibromo-4-chloroaniline, the two bromine atoms are in electronically similar environments, ortho to the amino group and meta to the chlorine. However, subtle differences in the steric hindrance around these positions can be exploited to achieve selective mono-amination.

Key factors to control chemoselectivity include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and can impart significant steric influence, favoring reaction at the less hindered position.

  • Reaction Stoichiometry: Limiting the amount of the amine nucleophile can favor mono-substitution.

  • Reaction Temperature and Time: Milder conditions can enhance selectivity by favoring the reaction at the more reactive C-Br bond.

Experimental Protocols

The following protocols are designed as a starting point for the selective amination of 3,5-Dibromo-4-chloroaniline. Optimization may be required based on the specific amine nucleophile and desired outcome.

Protocol 1: Selective Mono-amination of 3,5-Dibromo-4-chloroaniline

This protocol aims to selectively substitute one of the bromine atoms. The use of a bulky, electron-rich phosphine ligand such as XPhos is recommended to enhance selectivity and catalytic activity.[5]

Materials and Reagents:

Reagent/MaterialSupplierGrade
3,5-Dibromo-4-chloroanilineMajor Supplier>98%
Primary or Secondary AmineMajor SupplierReagent Grade
XPhos Palladacycle (Gen. 4)Major SupplierCatalyst Grade
Sodium tert-butoxide (NaOtBu)Major Supplier>98%
TolueneMajor SupplierAnhydrous
Anhydrous Sodium SulfateMajor SupplierReagent Grade
Diethyl EtherMajor SupplierReagent Grade
Saturated Sodium BicarbonateLab Preparation-
BrineLab Preparation-

Experimental Workflow:

Mono-amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-Dibromo-4-chloroaniline, XPhos Palladacycle, and NaOtBu in an oven-dried flask. B Evacuate and backfill the flask with argon (3x). A->B C Add anhydrous toluene and the amine nucleophile. B->C D Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS. C->D E Cool to room temperature and quench with saturated NaHCO3. D->E F Extract with diethyl ether (3x). E->F G Wash combined organic layers with brine. F->G H Dry over Na2SO4, filter, and concentrate in vacuo. G->H I Purify by column chromatography. H->I

Figure 2: Step-by-step workflow for the selective mono-amination of 3,5-Dibromo-4-chloroaniline.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3,5-Dibromo-4-chloroaniline (1.0 mmol, 1.0 eq.), XPhos Palladacycle (Gen. 4) (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) and the amine (1.1 mmol, 1.1 eq.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Protocol 2: Double Buchwald-Hartwig Amination of 3,5-Dibromo-4-chloroaniline

This protocol is designed to achieve the substitution of both bromine atoms. This is typically accomplished by using a higher stoichiometry of the amine and potentially a more active catalyst system or harsher reaction conditions. For this transformation, a highly active and sterically hindered ligand such as a Josiphos-type ligand may be beneficial.[6]

Materials and Reagents:

Reagent/MaterialSupplierGrade
3,5-Dibromo-4-chloroanilineMajor Supplier>98%
Primary or Secondary AmineMajor SupplierReagent Grade
Pd(OAc)2Major SupplierCatalyst Grade
Josiphos Ligand (e.g., CyPF-tBu)Major Supplier>98%
Cesium Carbonate (Cs2CO3)Major Supplier>99%
1,4-DioxaneMajor SupplierAnhydrous
Anhydrous Sodium SulfateMajor SupplierReagent Grade
Ethyl AcetateMajor SupplierReagent Grade
Saturated Ammonium ChlorideLab Preparation-
BrineLab Preparation-

Experimental Workflow:

Di-amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-Dibromo-4-chloroaniline, Pd(OAc)2, Josiphos ligand, and Cs2CO3 in an oven-dried flask. B Evacuate and backfill the flask with argon (3x). A->B C Add anhydrous 1,4-dioxane and the amine nucleophile. B->C D Heat the reaction mixture at 110-120 °C and monitor by TLC or LC-MS. C->D E Cool to room temperature and quench with saturated NH4Cl. D->E F Extract with ethyl acetate (3x). E->F G Wash combined organic layers with brine. F->G H Dry over Na2SO4, filter, and concentrate in vacuo. G->H I Purify by column chromatography. H->I

Figure 3: Step-by-step workflow for the double amination of 3,5-Dibromo-4-chloroaniline.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine 3,5-Dibromo-4-chloroaniline (1.0 mmol, 1.0 eq.), Pd(OAc)2 (0.04 mmol, 4 mol%), Josiphos ligand (e.g., CyPF-tBu) (0.08 mmol, 8 mol%), and cesium carbonate (2.8 mmol, 2.8 eq.).

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add anhydrous 1,4-dioxane (5 mL) followed by the amine (2.5 mmol, 2.5 eq.) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir vigorously until the mono-aminated intermediate is fully consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired di-aminated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst, insufficient base, or low temperature.Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of base. Increase the reaction temperature in 10 °C increments. Consider using a more active pre-catalyst.
Poor Chemoselectivity Ligand not bulky enough, or reaction conditions too harsh.For mono-amination, screen other bulky ligands like RuPhos or BrettPhos. Lower the reaction temperature and carefully monitor the reaction progress to stop after the first substitution. Use a weaker base such as K3PO4.[2]
Formation of Side Products Dehalogenation or catalyst decomposition.Ensure a strictly inert atmosphere. Use a pre-catalyst to avoid issues with in-situ catalyst formation. Consider a different solvent. A lower reaction temperature may also minimize side reactions.[3]
Incomplete Double Amination Insufficient reactivity of the mono-aminated intermediate.Increase the catalyst loading and ligand-to-metal ratio. Use a stronger base like LHMDS if compatible with other functional groups.[7] Increase the reaction temperature and/or reaction time. Consider a more electron-rich ligand.

Conclusion

The Buchwald-Hartwig amination of 3,5-Dibromo-4-chloroaniline offers a versatile platform for the synthesis of complex, highly substituted anilines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve a high degree of control over the chemoselectivity of the amination process. The protocols provided herein serve as a robust starting point for the development of both mono- and di-amination strategies, enabling the targeted synthesis of valuable intermediates for drug discovery and materials science. Further optimization, guided by the principles of mechanistic understanding, will undoubtedly lead to even more efficient and selective transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-138). Georg Thieme Verlag.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Abbiati, G., & Rossi, E. (2014). Palladium-catalyzed amination of aryl halides and related compounds. Catalysis Science & Technology, 4(6), 1547-1577.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. In Organic Syntheses (Vol. 79, p. 1).
  • Nolan, S. P. (Ed.). (2010). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Palladium Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic letters, 10(18), 4109-4112.
  • Stradiotto, M., & Lund, C. L. (2016). Recent advances in the Buchwald–Hartwig amination reaction enabled by the application of sterically demanding phosphine ancillary ligands. Dalton Transactions, 45(35), 13617-13632.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-catalyzed amination of aryl halides with amines in the presence of a Josiphos ligand. Journal of the American Chemical Society, 129(37), 11394-11395.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Hartwig, J. F. (2007). Palladium-catalyzed amination of aryl halides. Inorganic chemistry, 46(6), 1936-1947.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application Note & Protocol: Synthesis of N-(3,5-Dibromo-4-chlorophenyl)-N-(2-chloroethyl)-2-chloroethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(3,5-dibromo-4-chlorophenyl)-N-(2-chloroethyl)-2-chloroethanamine, a halogenated aromatic nitrogen mustard. The protocol details the N-alkylation of 3,5-dibromo-4-chloroaniline with bis(2-chloroethyl)amine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The synthesis of aromatic nitrogen mustards is of significant interest in medicinal chemistry due to their potential as cytotoxic alkylating agents for therapeutic applications.[1][2]

Introduction and Scientific Context

Nitrogen mustards represent a class of bifunctional alkylating agents that have been a cornerstone in the development of chemotherapy drugs.[2][3] Their cytotoxic activity stems from the ability to form covalent bonds with nucleophilic sites on DNA, most notably the N7 position of guanine.[2][3] This process can lead to the formation of DNA monoadducts, intrastrand cross-links, and interstrand cross-links, the last of which is considered highly cytotoxic as it prevents DNA strand separation, thereby inhibiting replication and transcription and ultimately inducing apoptosis.[2]

The reactivity of nitrogen mustards can be modulated by the substituent on the nitrogen atom. Aromatic mustards, such as the target compound of this protocol, are generally less reactive than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic ring.[2] This reduced reactivity can offer improved chemical stability and selectivity. The reaction described herein is a direct N-alkylation, a fundamental transformation in organic synthesis for creating C-N bonds.[4][5] The target molecule, N-(3,5-dibromo-4-chlorophenyl)-N-(2-chloroethyl)-2-chloroethanamine, incorporates a heavily halogenated aniline, a structural motif explored for enhancing the potency and modulating the pharmacological profile of bioactive molecules.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of 3,5-dibromo-4-chloroaniline acts as the nucleophile, attacking one of the electrophilic primary carbons of a bis(2-chloroethyl) group, displacing a chloride ion. This initial alkylation is followed by a second, similar substitution on the other chloroethyl arm.

The key to the bioactivity of nitrogen mustards is the intramolecular cyclization of the chloroethyl side chains to form highly electrophilic aziridinium ions.[2][6][7] This strained, three-membered ring is the primary alkylating species that reacts with biological nucleophiles like DNA.[3][7] The formation of the aziridinium ion is the rate-determining step for DNA alkylation and is significantly influenced by the electronic properties of the aromatic substituent.

Caption: Fig. 1: Generalized mechanism of N-alkylation and aziridinium ion formation.

Critical Safety and Handling Protocols

Extreme caution is mandatory when handling the reagents involved in this synthesis.

  • Bis(2-chloroethyl)amine and its Hydrochloride Salt: These are potent vesicants (blistering agents), highly corrosive, and suspected mutagens.[6][8][9] They cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.[8][10][11] All handling must be conducted within a certified chemical fume hood.[6][8][12]

  • 3,5-Dibromo-4-chloroaniline: This compound is toxic and hazardous.[13][14][15][16] Avoid inhalation of dust and contact with skin and eyes.[13][16]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with chemical-resistant nitrile gloves is required.

  • Eye Protection: Chemical safety goggles combined with a full-face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat with full-length sleeves.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary for handling solids outside of a fume hood.[6]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Spill: All spills must be neutralized and cleaned by trained personnel using appropriate spill kits. Do not attempt to clean a spill without proper training and equipment.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-aryl piperazines and related nitrogen mustards.[6][17][18]

4.1 Materials and Equipment

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
3,5-Dibromo-4-chloroaniline35754-04-2285.36≥98% purity
Bis(2-chloroethyl)amine HCl821-48-7178.48≥98% purity, highly toxic
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous grade
Ethyl Acetate (EtOAc)141-78-688.11Reagent grade
Hexanes110-54-386.18Reagent grade
Saturated Sodium Bicarbonate144-55-884.01Aqueous solution
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Equipment
Round-bottom flask (100 mL)Oven-dried
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with controller
Nitrogen/Argon inlet
Standard glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254

4.2 Step-by-Step Synthesis Procedure

Caption: Fig. 2: Step-by-step experimental workflow.

  • Reaction Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-chloroaniline (5.00 g, 17.5 mmol, 1.0 equiv.).

  • Reagent Addition: In the fume hood, carefully add bis(2-chloroethyl)amine hydrochloride (3.13 g, 17.5 mmol, 1.0 equiv.) to the flask.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL). The use of a polar aprotic solvent like DMF facilitates the reaction.[17]

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Lower the flask into a heating mantle and begin stirring. Heat the reaction mixture to 110-120 °C. The elevated temperature is necessary to drive the alkylation of the moderately nucleophilic aniline.[6][17]

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the consumption of the starting aniline by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The product is expected to be less polar than the starting aniline.

  • Work-up - Quenching: Once the reaction is complete (or no further progress is observed), remove the heating mantle and allow the mixture to cool to room temperature.

  • Work-up - Extraction: Pour the cooled reaction mixture into a beaker containing 100 mL of deionized water. Transfer this mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any residual HCl, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.[6] A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the target compound.

Results and Characterization

5.1 Quantitative Data Summary

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsMass (g)
3,5-Dibromo-4-chloroaniline285.3617.51.05.00
Bis(2-chloroethyl)amine HCl178.4817.51.03.13

5.2 Expected Outcome

The expected product is N-(3,5-dibromo-4-chlorophenyl)-N-(2-chloroethyl)-2-chloroethanamine. The yield will be dependent on reaction time and purification efficiency. The product is expected to be a solid or a viscous oil at room temperature.

5.3 Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful alkylation on the nitrogen and the integrity of the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₀H₁₀Br₂Cl₃N).

  • Melting Point (MP): To assess the purity of the solid product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Discussion and Troubleshooting

  • Rationale for High Temperature: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effects of the three halogen substituents on the aromatic ring. Therefore, significant thermal energy is required to overcome the activation barrier for the nucleophilic substitution.[6]

  • Choice of Reagent Form: Using the hydrochloride salt of bis(2-chloroethyl)amine is common practice.[17][18] While some protocols add a base to free the amine in situ, heating the aniline directly with the salt can also be effective, as the aniline itself can act as a base at high temperatures, or the reaction can proceed via the small equilibrium concentration of the free amine.

  • Potential Side Reactions: A potential side reaction is the dimerization of the bis(2-chloroethyl)amine to form a piperazine derivative, especially if a base is used. Over-alkylation is not a concern as the aniline is secondary after the first alkylation and becomes tertiary after the second. Incomplete reaction, resulting in the mono-alkylated product, is possible if the reaction is not allowed to proceed to completion.

  • Troubleshooting - Low Yield: If the yield is low, consider increasing the reaction time or temperature moderately. Ensure all reagents are anhydrous, as water can interfere with the reaction. The stoichiometry can also be adjusted, for instance, by using a slight excess of the bis(2-chloroethyl)amine.

  • Troubleshooting - Purification Issues: If the product is difficult to separate from starting material, carefully optimize the eluent system for column chromatography. A shallow gradient can improve separation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(3,5-dibromo-4-chlorophenyl)-N-(2-chloroethyl)-2-chloroethanamine. By adhering to the stringent safety precautions and following the step-by-step experimental guide, researchers can reliably synthesize this complex aromatic nitrogen mustard. The mechanistic insights and troubleshooting advice included are intended to empower scientists to adapt and optimize the procedure for their specific research and development needs in the field of medicinal chemistry.

References

  • Process for preparing efletrizine.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Defense Technical Information Center. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • 3,5-Dibromo-4-chloroaniline. PubChem. [Link]

  • Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • Synthesis and biological activity of stable and potent antitumor agents, aniline nitrogen mustards linked to 9-anilinoacridines via a urea linkage. PubMed. [Link]

  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH. [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. NJ.gov. [Link]

  • Chromium‐Catalyzed Alkylation of Amines by Alcohols. EPub Bayreuth. [Link]

  • ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. International Chemical Safety Cards (ICSCs). [Link]

  • Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. University of Liverpool IT Services. [Link]

  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. [Link]

  • Bis(2-chloroethyl)ethylamine. PubChem. [Link]

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Preprints.org. [Link]

  • aromatic nitration & aniline synthesis. YouTube. [Link]

Sources

Application Notes & Protocols: 3,5-Dibromo-4-chloroaniline as a Strategic Intermediate for the Synthesis of Novel Antipsychotic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3,5-Dibromo-4-chloroaniline, a highly functionalized chemical intermediate, and its strategic application in the synthesis of novel compounds with potential as antipsychotic agents. We delve into the rationale behind its use, detailing how its unique halogenation pattern serves as a versatile scaffold for building molecular complexity. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of the intermediate itself and its subsequent elaboration into a potential biaryl antipsychotic candidate via sequential palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and rigorous characterization are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 3,5-Dibromo-4-chloroaniline in CNS Drug Discovery

3,5-Dibromo-4-chloroaniline is a substituted aromatic amine that serves as a powerful building block in modern medicinal chemistry.[1] Its utility is rooted in the precise arrangement of three halogen atoms on the aniline core, which offers multiple, distinct reaction sites for synthetic elaboration. In the quest for new antipsychotic drugs, which often target dopamine and serotonin receptors, the ability to construct complex, poly-aromatic, and heteroaromatic scaffolds is paramount.[2][3]

The halogen atoms on the 3,5-Dibromo-4-chloroaniline scaffold are not mere placeholders; they are critical handles for modern synthetic transformations and can profoundly influence the pharmacological profile of the final active pharmaceutical ingredient (API). The strategic incorporation of halogens is a well-established tactic in drug design to modulate:

  • Metabolic Stability: Halogens, particularly chlorine, can block sites of oxidative metabolism, increasing the drug's half-life.

  • Receptor Binding Affinity: The electronic and steric properties of halogens can enhance interactions with target receptors.

  • Lipophilicity and Bioavailability: Halogen substitution systematically modifies the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The specific 3,5-dibromo-4-chloro arrangement is particularly advantageous. The two bromine atoms can be selectively functionalized, often with differential reactivity compared to the more inert chlorine atom, allowing for controlled, stepwise synthesis of complex molecules.[4] This makes 3,5-Dibromo-4-chloroaniline an ideal starting point for creating libraries of diverse compounds for screening as potential antipsychotic agents.

Physicochemical Properties of 3,5-Dibromo-4-chloroaniline
PropertyValueSource
IUPAC Name 3,5-dibromo-4-chloroanilinePubChem[1]
CAS Number 35754-04-2PubChem[1]
Molecular Formula C₆H₄Br₂ClNPubChem[1]
Molecular Weight 285.36 g/mol PubChem[1]
Appearance White to brown powder or crystal
Solubility Soluble in organic solvents like ethanol, ethyl acetate; sparingly soluble in water.General Knowledge

Synthesis Protocol 1: Preparation of 3,5-Dibromo-4-chloroaniline

Rationale: The synthesis of the title compound is crucial for its subsequent use. This protocol describes a reliable method for the dibromination of 4-chloroaniline. The reaction proceeds via electrophilic aromatic substitution, where the strongly activating amino group directs the incoming bromine electrophiles to the ortho positions. Acetic acid serves as a suitable solvent that can also modulate the reactivity.

Workflow Diagram: Synthesis of 3,5-Dibromo-4-chloroaniline

cluster_0 Protocol 1: Synthesis of Intermediate 4-Chloroaniline 4-Chloroaniline Reaction_Vessel Stirring at 0-5 °C 4-Chloroaniline->Reaction_Vessel Bromine_in_AcOH Br₂ in Acetic Acid Bromine_in_AcOH->Reaction_Vessel Workup Quench with Na₂S₂O₃ Neutralize with NaOH Reaction_Vessel->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product 3,5-Dibromo-4-chloroaniline Purification->Product cluster_1 Protocol 2: Synthesis of Antipsychotic Candidate Start 3,5-Dibromo-4- chloroaniline StepA Step A: Mono-Suzuki Coupling Start->StepA Pyridin-3-ylboronic acid Pd(PPh₃)₄, Na₂CO₃ Intermediate Monosubstituted Intermediate StepA->Intermediate StepB Step B: N-Alkylation Intermediate->StepB 2-Bromo-N,N-dimethylacetamide NaH Intermediate2 N-Alkylated Intermediate StepB->Intermediate2 StepC Step C: Second Suzuki Coupling Intermediate2->StepC (4-methoxyphenyl)boronic acid Pd(dppf)Cl₂, K₃PO₄ Final_Product Final Product (Antipsychotic Candidate) StepC->Final_Product

Sources

Preparation of Biphenyl Derivatives Using Halogenated Anilines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

The biphenyl scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Halogenated anilines represent a class of readily available, cost-effective, and highly versatile starting materials for the synthesis of these vital derivatives. The amino group provides a crucial synthetic handle for subsequent molecular elaboration, making this approach particularly valuable in medicinal chemistry. This guide provides an in-depth exploration of the synthesis of biphenyl derivatives from halogenated anilines, with a primary focus on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect the reaction mechanism, explore the causality behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of Amino-Biphenyls in Pharmacology

Biphenyl derivatives are integral to a vast array of pharmaceuticals due to their unique structural and electronic properties.[3] They are found in drugs targeting a wide spectrum of diseases, including anti-inflammatory, antihypertensive, antimicrobial, and anti-cancer agents.[1][2] The ability to synthesize these structures efficiently and with diverse functionalization is paramount.

Using halogenated anilines as a foundational building block offers two distinct advantages:

  • The Halogen Handle: The halide (Cl, Br, I) serves as the reactive site for palladium-catalyzed cross-coupling, enabling the formation of the core biphenyl C-C bond.

  • The Amino Functionality: The aniline's amino group is a versatile functional handle. It can be a key pharmacophoric element, a site for linking to other molecular fragments, or a precursor for other functional groups, making it invaluable for building structure-activity relationships (SAR) in drug discovery programs.[4]

Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, a 2010 Nobel Prize-winning transformation, is the preeminent method for constructing biaryl systems.[5] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, typically a boronic acid or its ester.[6][7] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the general low toxicity and stability of the boronic acid reagents.[8][9]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][10] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated aniline. This is often the rate-determining step of the cycle.[10] The reactivity of the halide is crucial here, with the bond strength dictating the ease of this step (C-I < C-Br < C-Cl).[10] This forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[6][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Haloaniline) PdII_Aryl Ar-Pd(II)-X L₂ (Pd(II) Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Haloaniline, Boronic Acid, K₃PO₄) B 2. Add Catalyst System (Pd(OAc)₂, SPhos) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent (Toluene/H₂O) C->D E 5. Heat & Stir (80-100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench (Add EtOAc/H₂O) F->G Reaction Complete H 8. Aqueous Workup (Separate, Wash, Dry) G->H I 9. Concentrate Solvent H->I J 10. Column Chromatography I->J K Pure Biphenyl Derivative J->K

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Troubleshooting & Optimization

Technical Guide: Purification & Isomer Control in 3,5-Dibromo-4-chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: In the synthesis of this molecule from 4-chloroaniline , the product is chemically 2,6-dibromo-4-chloroaniline .[1][2] However, it is frequently mislabeled in commercial catalogs and laboratory shorthand as "3,5-dibromo-4-chloroaniline" (numbering relative to the chlorine atom or ignoring the amine priority).[2]

  • Target Molecule: 2,6-Dibromo-4-chloroaniline (Symmetric, crystalline).[3]

  • Primary "Regioisomer" / Impurity: 2-Bromo-4-chloroaniline (Mono-brominated congener).

  • Synthesis Route: Electrophilic aromatic substitution (Bromination) of 4-chloroaniline.[2]

This guide addresses the removal of the mono-brominated species (often mistaken for a regioisomer) and the purification of the target symmetric di-bromo product.[2]

Diagnostic & Root Cause Analysis

Before attempting purification, you must diagnose the specific nature of your impurity profile.[2] The presence of "regioisomers" in this synthesis is almost exclusively a kinetic issue (under-bromination) rather than a thermodynamic one (wrong position).[2]

Impurity Profiling Table
ComponentChemical StructureMelting PointSolubility (EtOH)Origin
Target 2,6-Dibromo-4-chloroaniline 94–96 °C Moderate (Hot) / Low (Cold)Complete Reaction
Impurity A 2-Bromo-4-chloroaniline64–68 °CHighUnder-reaction (Stoichiometry < 2.0 eq)
Impurity B 4-Chloroaniline (Starting Material)70–72 °CVery HighIncomplete Conversion
Impurity C Azobenzene derivativesN/A (Amorphous)VariableOxidation (Pink/Brown color)
The "Why": Kinetic vs. Thermodynamic Control

The amino group (


) is a powerful ortho, para-director.[2] Since the para position is blocked by Chlorine, Bromine is directed exclusively to the two ortho positions (2 and 6).[2]
  • Step 1 (

    
    ):  Formation of 2-bromo-4-chloroaniline. This is fast.
    
  • Step 2 (

    
    ):  Formation of 2,6-dibromo-4-chloroaniline.[2][3] This is slower because the first Bromine atom weakly deactivates the ring (inductive withdrawal).[2]
    

Common Failure Mode: If you stop the reaction too early or use exactly 2.0 equivalents of


 without accounting for volatility losses, you will be left with a mixture of Mono (Impurity A) and Di (Target).[2]

Visualization: Reaction & Impurity Pathway[2]

The following diagram illustrates the reaction progression and where the "isomeric" impurities originate.

ReactionPath SM 4-Chloroaniline (Starting Material) Mono 2-Bromo-4-chloroaniline (Major Impurity) SM->Mono + 1 eq Br2 (Fast, k1) Oxide Oxidative Dimers (Colored Impurities) SM->Oxide Oxidation (Air/Heat) Target 2,6-Dibromo-4-chloroaniline (Target Product) Mono->Target + 1 eq Br2 (Slower, k2) Mono->Oxide Oxidation

Figure 1: The sequential bromination pathway shows that the mono-bromo species is an obligate intermediate.[2] "Regioisomer" removal is effectively the separation of this intermediate from the final product.[2]

Protocol: Purification & Isomer Removal

The most effective method to remove the mono-bromo congener is Fractional Recrystallization .[2] The symmetric 2,6-dibromo product packs more efficiently into a crystal lattice than the asymmetric 2-bromo impurity, making it significantly less soluble in cold polar solvents.[2]

Method A: Ethanol/Water Recrystallization (Recommended)

Principle: Exploits the steep solubility curve of the di-bromo product in aqueous ethanol compared to the highly soluble mono-bromo impurity.[2]

  • Dissolution:

    • Place the crude solid in a flask.

    • Add 95% Ethanol (approx. 3–5 mL per gram of crude).[2]

    • Heat to reflux until fully dissolved.[2]

    • Troubleshooting: If the solution is dark brown/purple, add Activated Charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Saturation:

    • While keeping the solution boiling, add hot water dropwise.[2]

    • Stop immediately when a persistent turbidity (cloudiness) appears.[2]

    • Add a few drops of ethanol to just clear the solution again.[2]

  • Crystallization (The Critical Step):

    • Allow the flask to cool to room temperature slowly (do not use an ice bath yet). Rapid cooling traps the mono-bromo impurity inside the crystal lattice.[2]

    • Once at room temperature, move to an ice bath (

      
      ) for 1 hour.
      
  • Filtration:

    • Filter via vacuum.[2][4]

    • Wash: Wash the cake with a small amount of cold 50:50 Ethanol/Water.[2]

    • Result: The filtrate (mother liquor) will contain the majority of the 2-bromo-4-chloroaniline.[2] The filter cake is your purified 2,6-dibromo target.[2]

Method B: Glacial Acetic Acid (For High Purity)

If Method A fails to raise the melting point above 92°C, use Acetic Acid.[2]

  • Dissolve crude in minimum boiling Glacial Acetic Acid.

  • Cool to room temperature.

  • The 2,6-dibromo product crystallizes as heavy needles; the mono-bromo stays in solution.[2]

  • Filter and wash with water to remove acid traces.[2]

Process Control (Prevention)

To prevent the formation of the mono-bromo impurity during synthesis, follow these stoichiometry rules:

  • Stoichiometry: Use a slight excess of Bromine (

    
     equivalents).[2] The excess ensures the conversion of Mono 
    
    
    
    Di.[2]
  • Temperature: Keep the reaction below

    
    . Higher temperatures promote oxidation (tars) but do not significantly help the second bromination step compared to time.[2]
    
  • Addition Rate: Add Bromine slowly. A high local concentration of

    
     can lead to transient over-bromination or oxidative coupling before the bulk mixing occurs.[2]
    

Troubleshooting FAQ

Q1: My product melts at


. What happened? 
  • A: You have a eutectic mixture of the mono-bromo (

    
    ) and di-bromo (
    
    
    
    ).[2] This confirms the reaction did not go to completion. Recrystallize using Method A, or if the quantity is valuable, re-dissolve in solvent and add 0.2 eq of
    
    
    to push the reaction to completion.[2]

Q2: The product is pink or purple. Is this a regioisomer?

  • A: No, this is an oxidative impurity (likely an azobenzene or polymerized aniline).[2] It is common in aniline chemistry.[2] Use Activated Charcoal during the hot recrystallization step to remove these colored impurities.[2]

Q3: Can I use Column Chromatography?

  • A: Yes, but it is usually unnecessary.[2] If you must, use a non-polar mobile phase (Hexane/Ethyl Acetate 9:1).[2] The order of elution will be:

    • Target (2,6-Dibromo) - Elutes first (Least Polar/Symmetric)

    • Mono-impurity (2-Bromo) - Elutes second

    • Starting Material - Elutes last

References

  • ChemicalBook. (2025).[2] 2,6-Dibromo-4-chloroaniline Properties and Melting Point Data. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 2,6-Dibromo-4-chloroaniline (CID 625286).[1] National Library of Medicine.[2] Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Purification of Halogenated Anilines. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] 2-Bromo-4-chloroaniline Product Specifications. Retrieved from

Sources

Technical Support Center: Optimizing the Bromination of p-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory application. This guide provides in-depth troubleshooting and frequently asked questions for the bromination of para-chloroaniline, a common synthetic challenge requiring precise control to achieve high yield and regioselectivity.

Core Principles: Understanding the Reaction Landscape

The bromination of p-chloroaniline is an electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the electronic and steric effects of the two substituents on the benzene ring: the amino group (-NH₂) and the chlorine atom (-Cl).

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the ring through resonance. It is strongly ortho, para-directing.[1]

  • Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is ortho, para-directing because of its ability to donate a lone pair through resonance.

In p-chloroaniline, the para position relative to the amino group is blocked by the chlorine atom. The strong activating nature of the -NH₂ group dominates, directing incoming electrophiles (Br⁺) to the two ortho positions (C2 and C6). The high reactivity of the aniline ring often leads to multiple substitutions, presenting the primary challenge in this synthesis.[2][3]

Troubleshooting Guide

This section addresses common issues encountered during the bromination of p-chloroaniline, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yields are very low, and I have a complex mixture of products. What's going wrong?

This is the most common issue, typically stemming from the high reactivity of the aniline starting material, which leads to over-bromination.

Probable Cause: Uncontrolled Electrophilic Substitution. The powerful activating effect of the amino group makes the aromatic ring highly nucleophilic. When using a potent brominating agent like aqueous bromine (bromine water), the reaction is often too fast and exothermic, leading to the formation of the di-substituted product, 2,6-dibromo-4-chloroaniline, and potentially other side products.[1]

Solution: Amine Protection via Acetylation To moderate the reactivity, the amino group should be temporarily converted into a less activating acetamido group (-NHCOCH₃). This is a critical step for achieving high yields of the desired mono-brominated product.

  • Why it works (Causality): The acetyl group's carbonyl is electron-withdrawing, pulling the nitrogen's lone pair away from the aromatic ring and into resonance with the carbonyl oxygen.[2][4] This significantly dampens the activating effect of the nitrogen. Furthermore, the bulky acetyl group provides steric hindrance at the C2 and C6 positions, further disfavoring di-substitution.[2]

Workflow Diagram: Amine Protection Strategy

G cluster_0 Reaction Pathway Start p-Chloroaniline Protect React with Acetic Anhydride Start->Protect Intermediate p-Chloroacetanilide Protect->Intermediate Brominate Brominate (e.g., Br2 in Acetic Acid) Intermediate->Brominate Protected_Product 2-Bromo-4-chloroacetanilide Brominate->Protected_Product Deprotect Hydrolyze with Acid/Base Protected_Product->Deprotect Final_Product 2-Bromo-4-chloroaniline (High Yield) Deprotect->Final_Product

Caption: Controlled synthesis via amine protection.

Question 2: I've protected the amine, but I'm still getting the dibrominated product. How can I improve mono-selectivity?

Even with protection, over-bromination can occur if the reaction conditions are not optimized.

Probable Cause A: Excess Brominating Agent or Prolonged Reaction Time. Using more than one molar equivalent of the brominating agent will inevitably lead to the second substitution.

Solution A: Stoichiometric Control.

  • Carefully measure and add just one equivalent of the brominating agent (e.g., Br₂).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (p-chloroacetanilide). The reaction is complete when the starting material spot has disappeared, and a single new product spot is dominant. Over-running the reaction will show the appearance of a second, typically less polar, product spot (the dibrominated compound).

Probable Cause B: Inappropriate Solvent Choice. Polar protic solvents like water or ethanol can accelerate the reaction by stabilizing the polar intermediates of the EAS mechanism, potentially leading to over-bromination.[2][3]

Solution B: Solvent Optimization.

  • Glacial Acetic Acid: This is the most common and effective solvent. It is polar enough to dissolve the reactants but is less activating than water.[5][6] It also serves as a mild acid catalyst.

  • Non-polar Solvents (e.g., Carbon Disulfide, Dichloromethane): Using a non-polar solvent can slow the reaction down significantly, as it does not effectively solvate the charged intermediates, thus providing greater control.[2]

Question 3: My final product is difficult to purify. What are the best practices for isolating pure 2-bromo-4-chloroaniline?

Purification is challenging when the crude product is a mixture of starting material, the desired product, and over-brominated byproducts.

Probable Cause: Similar Physical Properties of Analogs. The different brominated versions of 4-chloroaniline have similar polarities, making separation by standard techniques like recrystallization difficult if the mixture is complex.

Solution A: Effective Reaction Work-up.

  • After the bromination of the protected intermediate, quench the reaction to destroy any excess bromine. A solution of sodium thiosulfate (Na₂S₂O₃) is effective for this.

  • Precipitate the crude product (2-bromo-4-chloroacetanilide) by pouring the reaction mixture into ice-cold water. This solid can be collected by vacuum filtration and washed to remove acetic acid and salts.

Solution B: Purification of the Intermediate. It is often easier to purify the protected intermediate (2-bromo-4-chloroacetanilide) than the final amine product.

  • Recrystallization: Recrystallize the crude acetanilide from an ethanol/water mixture. This step is highly effective at removing both the unreacted starting material and the more non-polar dibrominated byproduct.

  • Once you have the pure protected intermediate, the final hydrolysis step will yield a clean product that may only require minimal further purification.

Solution C: Final Product Purification. If the final amine product is still impure, two methods are recommended:

  • Column Chromatography: Use a silica gel column with a solvent system like Hexane/Ethyl Acetate. The less polar dibromo compound will elute first, followed by your desired mono-bromo product.

  • Distillation: If working on a larger scale, vacuum distillation can be effective for separating aniline derivatives, although care must be taken as anilines can be susceptible to oxidation at high temperatures.[7]

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) sometimes recommended over elemental bromine (Br₂)?

A: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent.[8][9] It provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination, especially with highly activated rings. It is also safer to handle than liquid bromine. For substrates that are particularly sensitive, NBS in a solvent like DMF or CCl₄ can be an excellent choice.

Q: How does temperature affect the bromination reaction?

A: Electrophilic aromatic substitution is an exothermic process. Running the reaction at low temperatures (e.g., 0-10 °C) is crucial for controlling the reaction rate.[10][11] Lower temperatures slow the reaction, reducing the likelihood of di-substitution and minimizing the formation of thermal degradation byproducts. The brominating agent should always be added slowly to a cooled solution of the substrate to maintain temperature control.

Q: What is the mechanism for the final deprotection (hydrolysis) step?

A: The acetamido group is an amide, which can be hydrolyzed back to an amine and a carboxylic acid under either acidic or basic conditions.

  • Acidic Hydrolysis: The amide oxygen is protonated, making the carbonyl carbon more electrophilic. A water molecule attacks the carbonyl carbon, and following a proton transfer and elimination of acetic acid, the anilinium ion is formed. A final deprotonation yields the desired aniline.

  • Basic Hydrolysis: A hydroxide ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the amide anion, which is then protonated by water to form the final amine product.

Q: How can I be certain I have synthesized 2-bromo-4-chloroaniline and not another isomer?

A: Spectroscopic analysis is essential for structural confirmation.

  • ¹H NMR: The aromatic region will show three distinct signals, typically two doublets and a doublet of doublets, confirming the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: Will show six distinct signals for the six aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the product (C₆H₅BrClN, approx. 205.4 g/mol ). Critically, the isotopic pattern will be highly characteristic, showing peaks for the presence of both chlorine (M, M+2 in a ~3:1 ratio) and bromine (M, M+2 in a ~1:1 ratio).[12]

Data & Protocols

Table 1: Comparison of Common Bromination Conditions
ParameterMethod A: Br₂ in Acetic AcidMethod B: NBS
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidDichloromethane (DCM), Acetonitrile (ACN), or DMF
Temperature 0 - 10 °CRoom Temperature
Selectivity Good (with protection)Excellent
Safety Corrosive, toxic fumesSolid, easier to handle
Work-up Requires quenching (e.g., Na₂S₂O₃)Filtration of succinimide byproduct
Experimental Protocol: Three-Step Synthesis of 2-Bromo-4-chloroaniline

Step 1: Protection - Synthesis of 4-Chloroacetanilide

  • Dissolve p-chloroaniline (1 eq.) in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.05 - 1.1 eq.) dropwise to the cooled solution while stirring.[11]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry completely. The product is typically of high purity and can be used directly in the next step.

Step 2: Bromination - Synthesis of 2-Bromo-4-chloroacetanilide

  • Dissolve the dry 4-chloroacetanilide (1 eq.) in glacial acetic acid in a flask.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate container, prepare a solution of elemental bromine (1 eq.) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred, cooled acetanilide solution over 30 minutes. Maintain the temperature below 10 °C throughout the addition.[4]

  • Stir the reaction at this temperature for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water containing sodium thiosulfate to quench excess bromine.

  • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture.

Step 3: Deprotection - Synthesis of 2-Bromo-4-chloroaniline

  • Place the purified 2-bromo-4-chloroacetanilide (1 eq.) in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux for 1-2 hours until TLC analysis shows the disappearance of the starting material.[13]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate the free amine.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 2-bromo-4-chloroaniline.

Troubleshooting Workflow

G Start Low Yield or Impure Product? CheckProtect Did you protect the -NH2 group? Start->CheckProtect ReagentCheck Check purity of reagents and solvents. Ensure conditions are anhydrous if needed. Start->ReagentCheck Yield is still low after optimization ProtectSol Perform acetylation of p-chloroaniline before bromination. CheckProtect->ProtectSol No CheckTLC Does TLC show multiple product spots? CheckProtect->CheckTLC Yes OverBrom Issue is likely over-bromination. CheckTLC->OverBrom Yes PurifySol Purify intermediate by recrystallization before hydrolysis. Use column chromatography on final product. CheckTLC->PurifySol No, but purification is difficult OverBromSol Reduce Br2 to 1.0 eq. Add slowly at 0°C. Use a milder agent like NBS. OverBrom->OverBromSol

Caption: A decision tree for troubleshooting bromination.

References

  • Preparation of p-bromoaniline from Acetanilide. (n.d.). SlideShare. Retrieved from [Link]

  • PrepMate. (n.d.). What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? Retrieved from [Link]

  • 4-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline. Retrieved from [Link]

  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996). Google Patents. EP0727412B1.
  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992). Google Patents. EP0500156A1.
  • Khan Academy. (n.d.). Bromination of Aniline. Amines. Retrieved from [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). Google Patents. US5068392A.
  • Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. Retrieved from [Link]

  • Khan Academy India. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem. Retrieved from [Link]

  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024, August 3). YouTube. Retrieved from [Link]

  • Chemistry Affinity. (2024, February 24). Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline [Video]. YouTube. Retrieved from [Link]

  • Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline? Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Retrieved from [Link]

  • Vedantu. (n.d.). Acetanilide when treated with bromine in acetic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,5-Dibromo-4-chloroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-Dibromo-4-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during the recrystallization process, providing in-depth, field-proven insights to ensure you achieve the highest purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about 3,5-Dibromo-4-chloroaniline and the principles of its purification via recrystallization.

Q1: What are the key physicochemical properties of 3,5-Dibromo-4-chloroaniline that I should be aware of?

Understanding the basic properties of your compound is the first step to a successful purification. 3,5-Dibromo-4-chloroaniline is a halogenated aromatic amine.

Key Properties:

  • Molecular Formula: C₆H₄Br₂ClN[1]

  • Molecular Weight: 285.36 g/mol [1]

  • Appearance: Typically a solid, which can range from off-white to pale yellow or brown powder/crystals.[2] Like many anilines, it may darken upon exposure to air and light due to oxidation.[3]

  • Solubility Profile: The molecule has a polar amino (-NH₂) group, but the two bromo groups and one chloro group significantly increase its lipophilicity. This dual nature means its solubility is moderate in polar organic solvents and generally low in water.[3]

Q2: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] Its effectiveness is based on the principle that the solubility of a compound in a solvent increases with temperature.[3]

Causality Behind the Choice:

  • Effective Impurity Removal: The ideal recrystallization solvent will dissolve a large amount of 3,5-Dibromo-4-chloroaniline at high temperatures but only a small amount at low temperatures. Soluble impurities, if present in smaller concentrations, will remain in the cold solvent (the "mother liquor") after the desired compound crystallizes.[4]

  • Removal of Insoluble Impurities: Mechanical impurities (dust, inorganic salts) or polymeric byproducts that are insoluble in the hot solvent can be easily removed through a process called hot filtration.[5]

  • High Purity Crystals: Slow, controlled cooling of the saturated hot solution allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid precipitation, on the other hand, can trap impurities within the solid.[6]

Q3: How do I select the optimal solvent for recrystallization?

Solvent selection is the most critical step in a recrystallization procedure. The perfect solvent should meet several criteria:

  • High solubility at high temperatures and low solubility at low temperatures .

  • It should not react with 3,5-Dibromo-4-chloroaniline.

  • It should be volatile enough to be easily removed from the purified crystals.

  • Impurities should be either highly soluble in the cold solvent or insoluble in the hot solvent.

Given the structure of 3,5-Dibromo-4-chloroaniline, moderately polar solvents are excellent starting points. Alcohols like ethanol or isopropanol often provide the right balance of polarity.[3] For halogenated aromatic compounds, solvent systems like hexane/acetone or hexane/ethyl acetate can also be effective.[7]

Experimental Approach to Solvent Selection: A small-scale solubility test is highly recommended.[8]

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature. Observe solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and observe. The ideal solvent will dissolve the compound completely near its boiling point.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

Solvent CandidateRationale & Expected BehaviorSafety Considerations
Ethanol/Methanol The -OH group can interact with the aniline's -NH₂ group, while the alkyl chain provides nonpolar character. Often a good starting point for anilines.[3][9]Flammable. Use in a well-ventilated fume hood away from ignition sources.
Isopropanol Similar to ethanol but less polar and has a higher boiling point, which can sometimes improve solubility characteristics.Flammable.
Toluene A nonpolar aromatic solvent. May be effective if impurities are significantly more polar than the target compound.Flammable, toxic. Handle with care.
Hexane/Ethyl Acetate A mixed-solvent system.[7] Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and then add hot hexane (the "bad" solvent) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[6]Both are flammable.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization workflow.

Q4: My compound isn't dissolving in the hot solvent. What's wrong?

Possible Cause 1: Insufficient Solvent You may not have added enough solvent to reach the saturation point at that temperature.

  • Solution: Add small, incremental portions of the hot solvent to the boiling mixture until the solid just dissolves. Using the absolute minimum amount of boiling solvent is key to maximizing your yield.[4]

Possible Cause 2: Incorrect Solvent Choice The solvent may simply be a poor choice for your compound, even when hot.

  • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests as described in Q3.

Possible Cause 3: Insoluble Impurities The material that is not dissolving might be an insoluble impurity (e.g., dust, inorganic salts, or a polymeric byproduct).

  • Solution: If a significant portion of your target compound has dissolved but some solid remains, this points to insoluble impurities. Perform a hot filtration: pass the hot solution through a pre-warmed stemless funnel with fluted filter paper to remove the solid impurities.[10] This prevents your desired compound from crystallizing prematurely in the funnel.[10]

Q5: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

Possible Cause 1: Cooling Too Rapidly If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice.

  • Solution: Re-heat the solution to re-dissolve the oil. Allow the flask to cool more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to slow down the cooling process.[11]

Possible Cause 2: Solution is Too Concentrated The boiling point of your solvent might be higher than the melting point of your compound, causing it to melt before it can crystallize.

  • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[11] This will ensure that crystallization begins at a temperature below the compound's melting point.

Q6: No crystals are forming, even after the solution has cooled. What should I do?

This is a common issue, often caused by the solution not being sufficiently saturated or due to a high energy barrier for nucleation (the initial formation of crystals).

Solution 1: Induce Crystallization

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure 3,5-Dibromo-4-chloroaniline, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

Solution 2: Reduce Solvent Volume If induction methods fail, your solution is likely not saturated enough.

  • Solution: Re-heat the solution and boil off a portion of the solvent in a fume hood to increase the concentration of your compound.[11] Then, allow it to cool again. Be careful not to evaporate too much solvent, or the compound may crash out too quickly.

Q7: My final product has a low yield. What are the common causes of product loss?

Possible Cause 1: Using Too Much Solvent This is the most frequent reason for low recovery. The more solvent used, the more compound will remain dissolved in the mother liquor even when cold.[4]

  • Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve your crude product.[4]

Possible Cause 2: Premature Crystallization Product can be lost if it crystallizes during hot filtration.

  • Solution: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or steam before filtering your solution.[10] This keeps the apparatus warm and prevents clogging.

Possible Cause 3: Excessive Washing Washing the collected crystals with too much or with room-temperature solvent will dissolve some of your product.

  • Solution: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent.[4] The cold solvent will wash away the impurity-laden mother liquor without dissolving a significant amount of the purified crystals.

Part 3: Experimental Workflow & Visualization

Standard Operating Protocol (SOP) for Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude 3,5-Dibromo-4-chloroaniline in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Steps cluster_isolate Isolation & Final Product start Start with Crude 3,5-Dibromo-4-chloroaniline choose_solvent Choose Solvent (e.g., Isopropanol) start->choose_solvent dissolve Dissolve in Minimum Boiling Solvent choose_solvent->dissolve impurities_q Colored or Insoluble Impurities? dissolve->impurities_q decolorize Add Activated Charcoal, Re-boil impurities_q->decolorize Yes cool Cool Slowly to Room Temperature impurities_q->cool No hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_q Crystals Formed? ice_bath->crystals_q induce Induce Crystallization (Scratch / Seed) crystals_q->induce No collect Collect Crystals (Vacuum Filtration) crystals_q->collect Yes induce->crystals_q wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Workflow for the purification of 3,5-Dibromo-4-chloroaniline.

References

  • Solubility of Things. (n.d.). 4-Chloroaniline.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Pires, R. (2020, August 7). Selecting a recrystallization solvent [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008125867A2 - Process for the preparation of gefitinib.
  • YouTube. (2020, June 14). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Controlling Over-bromination in Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for managing the complexities of aniline derivative bromination. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your outcomes.

The Challenge: Aniline's High Reactivity

The bromination of aniline is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a potent activating group, donating electron density into the benzene ring. This significantly increases the nucleophilicity of the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[1][2][3]

When aniline is treated with bromine water at room temperature, the reaction is so rapid and exothermic that it's difficult to control.[4] The result is often the formation of a white precipitate of 2,4,6-tribromoaniline, as all activated positions are quickly substituted.[1][3][5][6] For drug development and fine chemical synthesis where specific isomers are required, this lack of selectivity is a significant hurdle.

Below, we address the most common issues and provide robust, field-proven solutions.

Troubleshooting Guide: From Polysubstitution to Precision

This section is formatted to address specific problems you might be facing in the lab.

Issue 1: My reaction is yielding an intractable mixture of polybrominated products, primarily the 2,4,6-tribromoaniline.
  • Question: I'm trying to synthesize 4-bromoaniline, but my reaction with bromine water gives me a white precipitate that NMR analysis confirms is the tri-brominated product. How can I achieve mono-substitution?

  • Answer & Rationale: This is the most common problem and stems directly from the high activation of the aromatic ring by the -NH₂ group.[3] To gain control, you must temporarily reduce the activating influence of the amino group. The most reliable industrial and academic strategy is to use a protecting group .[2][3]

    By converting the amino group to an acetamido group (-NHCOCH₃) via acetylation, you achieve two critical goals:

    • Electronic Deactivation: The lone pair of electrons on the nitrogen atom is now delocalized by resonance with the adjacent carbonyl group. This reduces its ability to donate electron density into the aromatic ring, thus "taming" the ring's reactivity.[7]

    • Steric Hindrance: The bulky acetyl group physically blocks the ortho positions, making the para position the most likely site for electrophilic attack.[7]

    The overall workflow is a three-step process: Protect → Brominate → Deprotect .

    Workflow: Selective para-Bromination of Aniline

    G A Step 1: Protection Aniline + Acetic Anhydride B Intermediate: Acetanilide A->B Acetylation C Step 2: Bromination Acetanilide + Br₂ in Acetic Acid B->C Controlled Reaction D Intermediate: 4-Bromoacetanilide C->D para-Selective E Step 3: Deprotection Acid or Base Hydrolysis D->E Removal of Acetyl Group F Final Product: 4-Bromoaniline E->F

    Caption: A three-step workflow for the controlled synthesis of 4-bromoaniline.

Issue 2: I tried using a non-polar solvent and low temperature, but I still get significant amounts of di- and tri-brominated products.
  • Question: I read that using a solvent like carbon disulfide (CS₂) and running the reaction in an ice bath could help. While it slowed the reaction, my TLC plate still shows multiple product spots, and my yield of the desired mono-bromo product is low. Why isn't this sufficient?

  • Answer & Rationale: While changing reaction conditions is a valid strategy for modulating reactivity, it's often insufficient for a substrate as activated as aniline.[4]

    • Solvent Effects: A polar solvent like water can stabilize the polarized bromine molecule (Br⁺-Br⁻), increasing the concentration of the active electrophile and accelerating the reaction.[6][8][9] Switching to a non-polar solvent like CS₂ or CCl₄ reduces this effect, thereby slowing the reaction.[9] However, the aniline ring itself is so electron-rich that even the lower concentration of the electrophile is often enough to cause polysubstitution.[9]

    • Temperature Effects: Lowering the temperature reduces the kinetic energy of the system, slowing the rate of all reactions. This can sometimes favor the formation of the thermodynamically preferred product, but it cannot overcome the inherent high reactivity of the aniline substrate.

Issue 3: I need to synthesize an ortho-bromoaniline derivative, but the protecting group strategy gives me the para product exclusively.
  • Question: My target molecule is 2-bromo-4-methylaniline. When I protect 4-methylaniline as the acetanilide and brominate, I get the bromine at the 2-position, but what if I wanted it at the 6-position, or if my para position was blocked and I needed ortho-substitution?

  • Answer & Rationale: This is a more advanced challenge that requires a different strategic approach. While the acetylation strategy is excellent for para-selectivity, achieving ortho-selectivity requires overcoming the steric hindrance of the protecting group.

    One effective strategy involves the use of a directing group that can be later removed or transformed. For example, a sulfonyl protecting group can sometimes favor ortho-lithiation followed by quenching with a bromine source.

    Alternatively, newer catalytic methods offer solutions. For instance, copper-catalyzed oxidative bromination has been shown to provide high regioselectivity under mild conditions, and the choice of catalyst and ligands can influence the positional outcome.[10][11]

    Summary of Control Strategies

StrategyPrimary ApplicationMechanism of ControlCommon Reagents
Amide Protection Para-monobrominationElectronic deactivation & Steric hindranceAcetic anhydride, Acetyl chloride
Solvent/Temp. Control Rate reduction (adjunct)Reduced electrophile generation/polarizationCS₂, CCl₄, Low temperatures (0°C)
Milder Brominating Agents Improved selectivityReduced electrophilicity of the bromine sourceN-Bromosuccinimide (NBS)
Catalytic Methods Regioselective brominationCatalyst-substrate complex formationCuSO₄/NaBr/Na₂S₂O₈[10][11], Pd(OAc)₂[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of over-bromination in aniline? The -NH₂ group donates its lone pair of electrons into the benzene ring through resonance, creating areas of high electron density (partial negative charges) at the ortho and para positions. An incoming bromine molecule becomes polarized, and the electrophilic Br⁺ is strongly attracted to these positions. After the first substitution, the ring remains highly activated, leading to subsequent rapid substitutions at the remaining ortho and para sites.

    Mechanism: Electrophilic Substitution Cascade

    G Aniline Aniline Mono Mono-bromo (still activated) Aniline->Mono + Br₂ Di Di-bromo (still activated) Mono->Di + Br₂ (fast) Tri Tri-bromo (final product) Di->Tri + Br₂ (fast)

  • Q2: Are there alternatives to acetic anhydride for protection? Yes, other protecting groups can be used. For example, forming a carbamate (e.g., with Boc anhydride) or a sulfonamide can also modulate the reactivity of the amino group. The choice of protecting group can depend on the overall synthetic route and the conditions required for its removal. For most standard applications, however, acetylation remains the most cost-effective and straightforward method.

  • Q3: What is N-Bromosuccinimide (NBS) and why is it sometimes a better choice? N-Bromosuccinimide (NBS) is a crystalline solid that serves as a source of electrophilic bromine. [13][14]It is generally considered a milder brominating agent than molecular bromine (Br₂). [4]In solution, it can provide a low, steady concentration of Br₂, which can help to avoid the rapid, exothermic reaction seen with bromine water and potentially improve selectivity. It is often used for allylic bromination but is also effective for the bromination of activated aromatic rings. [14]For aniline derivatives, using NBS in the presence of a catalyst like ammonium acetate has been reported to achieve efficient and regioselective monobromination. [15]

  • Q4: How do I perform the deprotection step after bromination? The acetamido group is typically removed by hydrolysis under either acidic or basic conditions. [16] * Acidic Hydrolysis: Refluxing the bromoacetanilide with aqueous acid (e.g., HCl or H₂SO₄) will cleave the amide bond.

    • Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will also hydrolyze the amide. The choice between acidic and basic conditions will depend on the stability of other functional groups in your molecule.

Experimental Protocols

Protocol 1: Acetylation of Aniline (Protection Step)
  • Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Reagents: To the flask, add aniline (1.0 eq). Cautiously add acetic anhydride (1.1 eq). The reaction is often exothermic.

  • Reaction: Gently heat the mixture to reflux (approx. 140°C) for 30-45 minutes.

  • Workup: Allow the reaction to cool. Slowly pour the mixture into a beaker of ice-cold water while stirring vigorously. The acetanilide product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The purity can be checked by TLC and melting point analysis.

Protocol 2: para-Bromination of Acetanilide
  • Setup: In a fume hood, dissolve the dried acetanilide (1.0 eq) from Protocol 1 in glacial acetic acid in an Erlenmeyer flask with magnetic stirring. Cool the flask in an ice bath.

  • Reagent Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirring acetanilide solution over 15-20 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Pour the reaction mixture into a large volume of ice-cold water. The 4-bromoacetanilide will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water to remove acetic acid and unreacted bromine, and then dry.

Protocol 3: Hydrolysis of 4-Bromoacetanilide (Deprotection Step)
  • Setup: Place the crude 4-bromoacetanilide (1.0 eq) in a round-bottom flask with a reflux condenser.

  • Reagents: Add a solution of aqueous hydrochloric acid (e.g., 5 M HCl).

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the solution is basic (check with pH paper). The 4-bromoaniline will precipitate.

  • Isolation: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-bromoaniline.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Aniline. Retrieved from [Link]

  • Onomura, O., et al. (1990). SELECTIVE MONOBROMINATION OF ANILINE DERIVATIVES BY USE OF BROMINE ADSORBED ON ZEOLITE 5A. Chemistry Letters. Retrieved from [Link]

  • Sun, P., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chegg. (2016). Solved: What is the full mechanism for the bromination of.... Retrieved from [Link]

  • Yusuke, K., et al. (2012).
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Scribd. (n.d.). Estimation of Aniline by Bromination Method. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline.... Retrieved from [Link]

  • Vedantu. (2024). Aniline on treatment with excess of bromine water gives.... Retrieved from [Link]

  • Allen Overseas. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Reddit. (2021). Would this be the right mechanism for bromination of aniline in Br2/HBr?. Retrieved from [Link]

  • YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]

  • Chinese Chemical Letters. (2019). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Retrieved from [Link]

  • ResearchGate. (2007). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2005). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]

  • YouTube. (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. Retrieved from [Link]

Sources

Validation & Comparative

Deconstructing the Singlet: A Guide to the 1H NMR Spectrum of 3,5-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the 1H NMR spectrum of 3,5-Dibromo-4-chloroaniline, focusing on the interpretation of its characteristic aromatic singlet. We will compare its spectral features with those of related haloanilines, offering a framework for understanding the subtle interplay of substituent effects on proton chemical shifts.

The Simplicity of a Singlet: Unraveling the Symmetry of 3,5-Dibromo-4-chloroaniline

The 1H NMR spectrum of 3,5-Dibromo-4-chloroaniline in the aromatic region presents a single peak, a feature that directly reflects the molecule's inherent symmetry. The two protons on the aromatic ring, located at positions 2 and 6, are chemically equivalent. This equivalence arises from a plane of symmetry that bisects the molecule through the C1-NH2 and C4-Cl bonds. Due to this symmetry, both protons experience the exact same electronic environment and, therefore, resonate at the same frequency, resulting in a single, un-split signal—a singlet. The integration of this peak corresponds to two protons.

The chemical shift of this singlet is influenced by the electronic properties of the substituents on the benzene ring. Protons directly attached to an aromatic ring typically resonate in the range of 6.5-8.0 ppm[1][2]. The precise position of the signal for 3,5-Dibromo-4-chloroaniline is determined by the cumulative effects of the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms (-Br and -Cl). The amino group, being an activating group, tends to shield the aromatic protons, shifting their signal upfield (to a lower ppm value)[3][4]. Conversely, the electronegative halogens deshield the protons, moving their signal downfield (to a higher ppm value)[3][4]. The final observed chemical shift is a balance of these opposing electronic influences.

Based on predictive models, the 1H NMR spectrum of 3,5-Dibromo-4-chloroaniline is expected to show a singlet for the aromatic protons at approximately 7.05 ppm . The broad singlet corresponding to the amine protons (-NH2) would typically appear between 3.5 and 4.5 ppm in a deuterated chloroform (CDCl3) solution, although its position can be highly variable and dependent on factors like solvent and concentration[5].

Comparative Analysis: The Influence of Halogen Substitution Patterns

To fully appreciate the spectral characteristics of 3,5-Dibromo-4-chloroaniline, a comparison with structurally similar haloanilines is instructive. The following table summarizes the experimental 1H NMR data for related compounds and the predicted data for our target molecule.

CompoundAromatic Proton Chemical Shifts (ppm)Multiplicity
3,5-Dibromo-4-chloroaniline (Predicted) ~7.05Singlet
3,5-Dichloroaniline6.71, 6.52Triplet, Doublet
3,4-Dichloroaniline7.15, 6.74, 6.48Doublet, Doublet of doublets, Doublet
4-Chloroaniline7.07, 6.57Doublet, Doublet

Data for 3,5-dichloroaniline, 3,4-dichloroaniline, and 4-chloroaniline are experimental values obtained from various sources in CDCl3.[6][7]

This comparison highlights the profound impact of the substitution pattern on the 1H NMR spectrum. The symmetrical substitution in 3,5-Dibromo-4-chloroaniline and 3,5-dichloroaniline leads to simpler spectra compared to the less symmetrical 3,4-dichloroaniline and 4-chloroaniline, which exhibit more complex splitting patterns due to proton-proton coupling.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 3,5-Dibromo-4-chloroaniline, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,5-Dibromo-4-chloroaniline.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: 0-12 ppm

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the connection between the molecular structure of 3,5-Dibromo-4-chloroaniline and its simplified 1H NMR spectrum.

Caption: Molecular symmetry dictates proton equivalence, simplifying the 1H NMR spectrum.

This guide provides a comprehensive overview of the 1H NMR singlet peak in 3,5-Dibromo-4-chloroaniline, grounded in the principles of molecular symmetry and substituent effects. By comparing its predicted spectrum with the experimental data of related compounds, researchers can gain a deeper understanding of how to interpret NMR data for halogenated anilines, thereby enhancing the accuracy and efficiency of structure elucidation in their research and development endeavors.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

  • PubChem. 4-Chloroaniline. [Link]

Sources

A Comparative Guide to the Amine Stretch in the IR Spectrum of 3,5-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the infrared (IR) spectrum of 3,5-Dibromo-4-chloroaniline, with a specific focus on the characteristic N-H stretching vibrations of the primary amine group. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for understanding and predicting the spectral features of this complex halogenated aromatic amine. By comparing theoretical predictions with experimental data from analogous compounds, we offer a comprehensive analysis grounded in the principles of vibrational spectroscopy.

Introduction: The Significance of N-H Stretching in Aromatic Amines

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The primary amine (-NH₂) group of anilines presents a particularly informative region in the IR spectrum, typically between 3300 and 3500 cm⁻¹. In this region, two distinct absorption bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The precise wavenumbers of these bands are exquisitely sensitive to the electronic environment of the amine group, making them a valuable diagnostic tool.[1][2]

For a primary amine, two N-H stretching bands are observed:

  • Asymmetric Stretch (νₐₛ): Occurs at a higher frequency and involves one N-H bond stretching while the other compresses.

  • Symmetric Stretch (νₛ): Occurs at a lower frequency and involves both N-H bonds stretching in phase.

The positions of these bands are influenced by several factors, including resonance, inductive effects, and hydrogen bonding.[2][3] In aromatic amines, the lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, which affects the N-H bond strength and, consequently, its stretching frequency.[1]

Theoretical Analysis: Predicting the IR Spectrum of 3,5-Dibromo-4-chloroaniline

The structure of 3,5-Dibromo-4-chloroaniline features three halogen substituents on the aromatic ring. Bromine and chlorine are both electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect is paramount in determining the spectral characteristics of the amine group.

The Inductive Effect of Halogens:

The bromine and chlorine atoms pull electron density away from the benzene ring. This withdrawal of electron density extends to the nitrogen atom of the amine group. As electron density is drawn from the nitrogen, the N-H bonds become stronger and shorter. According to Hooke's Law for a simple harmonic oscillator, a stronger bond (higher force constant) will vibrate at a higher frequency.

Therefore, it is predicted that the N-H stretching frequencies for 3,5-Dibromo-4-chloroaniline will be shifted to a higher wavenumber (a "blueshift") compared to unsubstituted aniline. In aromatic amines, these absorptions are typically 40 to 70 cm⁻¹ higher in frequency than in aliphatic amines.[1]

Comparative Spectral Data

CompoundAsymmetric N-H Stretch (νₐₛ) (cm⁻¹)Symmetric N-H Stretch (νₛ) (cm⁻¹)Substituent Effect
Aniline~3422~3508Reference (no EWGs)
4-ChloroanilineNot explicitly statedNot explicitly statedModerate Blueshift
4-BromoanilineNot explicitly statedNot explicitly statedModerate Blueshift
3-Chloro-4-fluoroaniline34853392Significant Blueshift
3,5-Dibromo-4-chloroaniline > 3485 (Predicted) > 3392 (Predicted) Strongest Blueshift

Note: The values for aniline are for the gas phase and serve as a baseline.[4] Values for 3-chloro-4-fluoroaniline are from solid-phase FTIR and provide a benchmark for a di-halogenated aniline.

The data from 3-chloro-4-fluoroaniline, which shows N-H stretching frequencies at 3485 cm⁻¹ and 3392 cm⁻¹, clearly demonstrates the blueshifting effect of two halogen substituents. Given that 3,5-Dibromo-4-chloroaniline has three potent electron-withdrawing halogens, it is logical to predict that its N-H stretching frequencies will be even higher than those observed for 3-chloro-4-fluoroaniline. The cumulative inductive effect of two bromine atoms and one chlorine atom will lead to a more pronounced strengthening of the N-H bonds.

Experimental Protocol for IR Spectrum Acquisition

To validate the theoretical predictions, the following experimental workflow is recommended for acquiring a high-quality FT-IR spectrum of 3,5-Dibromo-4-chloroaniline.

Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a standard and reliable method for obtaining the IR spectrum of a solid sample.

  • Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which has a strong, broad IR absorption that can interfere with the N-H stretching region.

  • Grinding: In a dry agate mortar and pestle, grind a small amount of 3,5-Dibromo-4-chloroaniline (1-2 mg) with approximately 200 mg of the dried KBr. The goal is to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

FT-IR Spectrometer Parameters
  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment should be collected before running the sample.

The resulting spectrum should then be analyzed, paying close attention to the 3300-3500 cm⁻¹ region to identify the asymmetric and symmetric N-H stretching bands.

Visualization of the Analytical Workflow

The logical flow of this analysis, from understanding the molecular structure to interpreting the final spectrum, can be visualized as follows:

Caption: Workflow for the IR spectral analysis of 3,5-Dibromo-4-chloroaniline.

Conclusion

The analysis of the N-H stretching region in the IR spectrum of 3,5-Dibromo-4-chloroaniline serves as an excellent case study in the predictive power of understanding substituent effects in vibrational spectroscopy. The strong electron-withdrawing nature of the three halogen atoms—two bromine and one chlorine—is expected to significantly increase the frequency of both the symmetric and asymmetric N-H stretching vibrations compared to unsubstituted aniline. This guide provides a robust theoretical framework and a clear experimental protocol for the analysis of this compound and serves as a model for the spectral interpretation of other complex halogenated aromatic amines. The comparison with simpler halogenated anilines provides compelling evidence for these theoretical predictions, empowering researchers to approach the structural elucidation of novel compounds with confidence.

References

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Lidija, F., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7659. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • University of the West Indies, Mona. (n.d.). The IR Spectrum of 4-chloroaniline. Retrieved from [Link]

Sources

Melting point standard for pure 3,5-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation and application of 3,5-Dibromo-4-chloroaniline as a melting point calibration standard.

Executive Summary

In the precise calibration of thermal analysis instrumentation, the selection of reference materials with sharp, thermodynamically defined phase transitions is critical. While 2,6-Dibromo-4-chloroaniline (CAS 874-17-9, MP ~94-96°C) is a more commercially prevalent isomer, 3,5-Dibromo-4-chloroaniline (CAS 35754-04-2) presents a unique structural profile for specific thermal validation windows.

This guide serves as a protocol for qualifying and utilizing 3,5-Dibromo-4-chloroaniline as a secondary melting point standard. Due to the potential for isomer confusion, rigorous structural verification (NMR/IR) is a prerequisite before thermal use.

Technical Profile & Isomer Distinction

The utility of this compound as a standard relies on its high halogenation, which typically imparts significant lattice energy and a sharp fusion endotherm.

Chemical Identity
FeatureSpecification
Chemical Name 3,5-Dibromo-4-chloroaniline
CAS Number 35754-04-2
Molecular Formula C₆H₄Br₂ClN
Molecular Weight 285.36 g/mol
Structure Aniline core with Bromine at positions 3,5 and Chlorine at position 4.[1][2][3][4][5][6][7][8][9]
Appearance White to off-white crystalline solid
Critical Isomer Warning

Researchers must distinguish the candidate from its isomer, which has a well-documented melting point.

IsomerSubstitution PatternCASTypical Melting Point
Target 3,5-Dibromo-4-chloroaniline 35754-04-2Must be experimentally validated (Est. >80°C)
Common Alt 2,6-Dibromo-4-chloroaniline874-17-993 – 97 °C

Note: The 3,5-isomer is chemically distinct. The amino group is flanked by hydrogens, whereas in the 2,6-isomer, it is flanked by bromines. This affects hydrogen bonding and lattice stability.

Comparative Performance Analysis

To establish 3,5-Dibromo-4-chloroaniline as a standard, it must be benchmarked against established pharmacopeial standards in the 80°C – 130°C range.

Table 1: Candidate vs. Established Standards
ParameterCandidate: 3,5-Dibromo-4-chloroaniline Standard A: Vanillin Standard B: Acetanilide Standard C: Benzoic Acid
Melting Range To be determined (Batch Specific)81.0 – 83.0 °C113.0 – 115.0 °C121.0 – 123.0 °C
Hygroscopicity Low (Halogenated hydrophobic ring)Moderate (Aldehyde/Phenol)LowLow
Thermal Stability High (Stable >180°C in synthesis)Moderate (Oxidation risk)HighSublimation risk
Transition Type Sharp Crystalline MeltSharpSharpSharp
Toxicity Irritant/Toxic (Halogenated Aniline)Low (Food Safe)ModerateLow
Performance Insights
  • Hygroscopicity Advantage: Unlike Vanillin, which can absorb moisture and depress the melting point, the tri-halogenated nature of 3,5-Dibromo-4-chloroaniline renders it highly hydrophobic. This ensures long-term stability of the reference value in humid environments.

  • Sublimation Resistance: Compared to Benzoic Acid, the higher molecular weight (285.36 vs 122.12 g/mol ) reduces sublimation pressure, preventing "ghosting" on capillary tubes or DSC pans.

Experimental Validation Protocol

Before using this compound as a daily calibrant, the "True Melting Point" (Thermodynamic Melting Point) must be assigned using Differential Scanning Calorimetry (DSC).

Method A: DSC Characterization (Primary Method)
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan: Hermetically sealed Aluminum pan (to prevent sublimation).

  • Ramp Rate: 1°C/min (for precise onset determination).

Procedure:

  • Weigh 3–5 mg of dried sample.

  • Equilibrate at 30°C.

  • Ramp to 150°C at 10°C/min (Cleaning run - discard data).

  • Cool to 30°C.

  • Measurement Run: Ramp to 150°C at 1°C/min .

  • Record the Onset Temperature (

    
    ) as the melting point, not the peak.
    
Method B: Capillary Melting Point (Routine Check)
  • Apparatus: Automated Optical Melting Point System.

  • Ramp Rate: 1.0 °C/min near the expected melt.

  • Criteria: Clear point (Meniscus formation).

Workflow Diagram: Qualification of a New Standard

The following diagram illustrates the decision tree for validating the 3,5-isomer batch.

ValidationWorkflow RawMaterial Raw 3,5-Dibromo-4-chloroaniline (CAS 35754-04-2) IdentityCheck Identity Verification (H-NMR / IR) RawMaterial->IdentityCheck PurityCheck Purity Analysis (HPLC > 99.5%) IdentityCheck->PurityCheck Pass Reject Reject Batch IdentityCheck->Reject Fail (Isomer Detected) DSC_Analysis DSC Analysis (Onset Determination) PurityCheck->DSC_Analysis >99.5% PurityCheck->Reject <99.5% Capillary_Corr Capillary Correlation (Meniscus Check) DSC_Analysis->Capillary_Corr Sharp Endotherm FinalStandard Certified Reference Material (CRM) Capillary_Corr->FinalStandard Consistent

Caption: Logical workflow for qualifying CAS 35754-04-2 as a working reference standard.

Safety & Handling

  • Hazard Class: Irritant/Toxic. Halogenated anilines can be absorbed through the skin.[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory.

  • Storage: Store in amber vials at room temperature, desicated. Light sensitivity is possible due to the aniline moiety.

References

  • PubChem. (2025). 3,5-Dibromo-4-chloroaniline (Compound).[3][5][6][10][11][12] National Library of Medicine. Link

  • Google Patents. (1998). Patent US5849912A: Biphenyl derivatives. (Citing usage of CAS 35754-04-2).[3][5][6][10][11][12] Link

  • ChemicalBook. (2025). Product List: 3,5-Dibromo-4-chloroaniline. Link

  • TCI Chemicals. (2025). 4-Chloro-2,6-dibromoaniline (Isomer Reference).[5][7] Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C₆H₄Br₂ClN Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of dibromochloroaniline (C₆H₄Br₂ClN) isomers. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to aid researchers in the structural elucidation of these complex halogenated aromatic amines. Understanding the nuanced differences in fragmentation is critical for identifying specific isomers, a common challenge in pharmaceutical and agrochemical research where isomeric purity can dictate biological activity and safety.

Introduction: The Challenge of Isomer Differentiation

Dibromochloroaniline represents a class of compounds with numerous potential isomers, each defined by the substitution pattern of the bromine, chlorine, and amino groups on the benzene ring. While these isomers share the same exact mass, their behavior under electron ionization is distinct, yielding unique fragmentation patterns that serve as molecular fingerprints.[1][2] This guide will explore the underlying principles of this fragmentation and provide a comparative framework for distinguishing between key isomeric structures. We will focus on how the relative positions of the substituents, particularly ortho interactions, govern the fragmentation pathways.

Part 1: The Isotopic Signature - A Primary Identification Tool

The most immediate and telling feature in the mass spectrum of a C₆H₄Br₂ClN compound is the profound isotopic pattern of its molecular ion (M⁺˙). Both bromine and chlorine have significant natural isotopes:

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

A molecule containing two bromine atoms and one chlorine atom will exhibit a characteristic cluster of peaks for the molecular ion and any fragment retaining all three halogens. The relative intensities of these peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙) are predictable and provide unequivocal confirmation of the elemental composition. For C₆H₄Br₂ClN, the nominal molecular weight using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br) is 281 Da. The isotopic cluster will be centered around this m/z value, providing the first crucial piece of structural evidence.

Part 2: General Fragmentation Pathways of Halogenated Anilines

Under electron ionization (70 eV), the initial event is the removal of an electron to form a molecular ion, M⁺˙.[3] For aniline derivatives, ionization typically occurs via the removal of a lone pair electron from the nitrogen atom, as these are the highest energy electrons in the molecule.[4] The resulting energetically unstable molecular ion then undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments.[2]

Key fragmentation processes for halogenated anilines include:

  • Loss of Halogen Radical: The cleavage of a carbon-halogen bond is a common pathway. The relative ease of loss is typically Br > Cl due to the weaker C-Br bond. This results in [M-Br]⁺ and [M-Cl]⁺ ions.

  • Loss of Hydrogen Radical: A hydrogen atom can be lost from the amino group, yielding a stable [M-H]⁺ ion.[5]

  • Loss of HCN/HNC: A characteristic fragmentation of the aniline core involves the expulsion of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule, leading to a fragment at [M-27]⁺.[5]

  • Ring Fragmentation: The aromatic ring itself can cleave, often after the initial loss of substituents, leading to smaller fragments like the cyclopentadienyl cation (m/z 65) or the cyclopropenyl cation (m/z 39).

The following diagram illustrates these general fragmentation pathways originating from the molecular ion.

G M C₆H₄Br₂ClN⁺˙ (Molecular Ion) M_Br [M-Br]⁺ M->M_Br - Br• M_Cl [M-Cl]⁺ M->M_Cl - Cl• M_H [M-H]⁺ M->M_H - H• M_HCN [M-HCN]⁺ M->M_HCN - HCN RingFrag Ring Fragments (e.g., C₅H₅⁺) M_Br->RingFrag M_Cl->RingFrag

Caption: General EI fragmentation pathways for halogenated anilines.

Part 3: Comparative Fragmentation Analysis of C₆H₄Br₂ClN Isomers

The true power of mass spectrometry lies in its ability to differentiate isomers based on the relative abundances of shared fragments and the presence of unique fragments.[3][6] The stability of the resulting fragment ions and radical species dictates the favorability of each pathway.[3] This is heavily influenced by the substitution pattern, particularly through what is known as the "ortho effect."[7][8]

The ortho effect describes how adjacent functional groups can interact during fragmentation, opening up unique reaction channels not available to meta and para isomers.[8] For halogenated compounds, an ortho halogen can facilitate cyclization reactions or promote the elimination of other groups.[9][10]

Let's compare the hypothetical fragmentation patterns of two representative isomers: 2,4-Dibromo-6-chloroaniline (Isomer A) and 3,5-Dibromo-4-chloroaniline (Isomer B).

Isomer A: 2,4-Dibromo-6-chloroaniline (An ortho-substituted example)

In this isomer, both ortho positions relative to the amino group are occupied by halogens (a chlorine and a bromine atom). This steric crowding and the proximity of the groups are expected to significantly influence fragmentation.

  • Enhanced Halogen Loss: A prominent "ortho effect" is the facilitated loss of an ortho-substituent.[9] We predict an enhanced loss of a bromine radical (·Br) from the C2 position, driven by interaction with the adjacent amino group. This leads to a more abundant [M-Br]⁺ ion compared to Isomer B.

  • Secondary Fragmentation: The initial loss of an ortho bromine or chlorine can be followed by the elimination of HCN from the aniline core.

IsomerA M_A Isomer A (M⁺˙) m/z 281/283/285/287 M_Br_A [M-Br]⁺ (High Abundance) m/z 202/204/206 M_A->M_Br_A - Br• (ortho effect) M_Cl_A [M-Cl]⁺ m/z 246/248/250 M_A->M_Cl_A - Cl• M_Br_HCN_A [M-Br-HCN]⁺ m/z 175/177/179 M_Br_A->M_Br_HCN_A - HCN

Caption: Key fragmentation pathways for Isomer A (2,4-Dibromo-6-chloroaniline).

Isomer B: 3,5-Dibromo-4-chloroaniline (A non-ortho-substituted example)

In Isomer B, the halogens are not in positions ortho to the amino group. Therefore, the fragmentation is expected to follow more general pathways without the specific interactions seen in Isomer A.

  • Prominent Molecular Ion: Without the destabilizing ortho interactions, the molecular ion (M⁺˙) is expected to be more stable and therefore more abundant relative to the fragment ions.

  • Governed by Bond Strength: The primary fragmentation will be the loss of a bromine radical (·Br), as the C-Br bond is weaker than the C-Cl and C-H bonds. However, the abundance of the [M-Br]⁺ ion will likely be lower than in Isomer A.

  • Loss of HCN: The loss of HCN from the molecular ion may be more competitive compared to halogen loss than in Isomer A.

IsomerB M_B Isomer B (M⁺˙) (High Abundance) m/z 281/283/285/287 M_Br_B [M-Br]⁺ m/z 202/204/206 M_B->M_Br_B - Br• M_Cl_B [M-Cl]⁺ m/z 246/248/250 M_B->M_Cl_B - Cl• M_HCN_B [M-HCN]⁺ m/z 254/256/258 M_B->M_HCN_B - HCN

Caption: Key fragmentation pathways for Isomer B (3,5-Dibromo-4-chloroaniline).

Data Comparison Summary

The following table summarizes the expected key differences in the mass spectra of our two example isomers. The relative abundances are hypothetical but based on established fragmentation principles.

m/z (Fragment)Isomer A (2,4-Dibromo-6-chloroaniline)Isomer B (3,5-Dibromo-4-chloroaniline)Rationale for Difference
281 (M⁺˙) ModerateHighOrtho interactions in Isomer A destabilize the molecular ion, promoting fragmentation.
202 ([M-Br]⁺) High (Base Peak) ModerateThe ortho effect in Isomer A strongly favors the loss of a bromine atom.
246 ([M-Cl]⁺) LowLowLoss of chlorine is generally less favorable than bromine loss.
254 ([M-HCN]⁺) LowModerateIn Isomer B, HCN loss is a more competitive pathway from the more stable molecular ion.
175 ([M-Br-HCN]⁺) ModerateLowThis secondary fragment is more prominent in Isomer A due to the high abundance of its precursor ion.

Note: m/z values are nominal, based on the most abundant isotopes (⁷⁹Br, ³⁵Cl).

Part 4: Experimental Protocol for GC-EI-MS Analysis

To acquire high-quality, reproducible data for comparing C₆H₄Br₂ClN isomers, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. This ensures that observed differences in fragmentation are due to molecular structure, not analytical variability.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately prepare 1 mg/mL stock solutions of each isomer in a suitable solvent (e.g., Toluene, Dichloromethane).

    • Perform serial dilutions to create working standards at a concentration of approximately 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: 280-290°C, Splitless mode (1 µL injection volume).[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Column: A non-polar stationary phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended for separating aromatic isomers.

    • Oven Temperature Program:

      • Initial temperature: 80-100°C, hold for 1-2 minutes.[11][12]

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 25°C/min to 290°C, hold for 5-10 minutes.[11]

      • Rationale: This program provides good initial separation of closely eluting isomers while ensuring the compounds elute in a reasonable time.[13]

  • Mass Spectrometry (MS) Conditions:

    • Interface Temperature: 280-290°C.[11][12]

    • Ion Source: Electron Ionization (EI) at 70 eV.[11]

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.[11]

    • Rationale: A standard 70 eV ionization energy is crucial for generating reproducible fragmentation patterns that are comparable to library spectra. The mass range is set to capture the molecular ion cluster and all significant fragments.

This protocol serves as a robust starting point, as recommended by standard methods like EPA 8270D for semivolatile organic compounds.[14] Laboratories should perform their own validation to ensure the method is fit for purpose.

Conclusion

The structural elucidation of C₆H₄Br₂ClN isomers via mass spectrometry is a clear demonstration of how fragmentation patterns can provide rich structural information beyond simple molecular weight determination. The key differentiators are not the types of fragments formed, which are often shared, but their relative abundances. Specifically, the presence of substituents ortho to the amino group introduces unique, sterically-driven fragmentation pathways, such as enhanced halogen loss, which serve as powerful diagnostic markers. By coupling this detailed spectral interpretation with a robust and reproducible GC-MS methodology, researchers can confidently distinguish between complex isomers, a critical capability in modern drug development and chemical analysis.

References

  • Mass Spectrometry Fragmentation Patterns. Science Ready.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Chad's Prep via YouTube.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews.[Link]

  • Ge, S., et al. (2015). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment.[Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate.[Link]

  • Jahnke, T., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information.[Link]

  • Lis, A., & Olejnik, D. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI.[Link]

  • Ashenhurst, J. (2018). Why are halogens ortho- para- directors?. Master Organic Chemistry.[Link]

  • Breci, L. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Pereira, V., et al. (2002). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.[Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder.[Link]

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.[Link]

  • Zaikin, V. G. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. National Institute of Standards and Technology.[Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies.[Link]

  • Chuang, J. C., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information.[Link]

  • Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube.[Link]

  • Mass Spectrometry A-Level Fragmentation part 2. Beauchamp Chemistry via YouTube.[Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.[Link]

  • Clark, J. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The compounds we handle, such as 3,5-Dibromo-4-chloroaniline, are powerful tools in synthesis and discovery, but they demand our respect and meticulous attention to handling and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dibromo-4-chloroaniline, grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to foster a culture of safety that goes beyond mere protocol adherence to a deep understanding of the risks and the rationale for their mitigation.

Hazard Profile: Understanding the Risks of 3,5-Dibromo-4-chloroaniline

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3,5-Dibromo-4-chloroaniline is a halogenated aromatic amine, a class of compounds often associated with significant toxicological and environmental hazards. Its specific risks validate the stringent disposal procedures outlined in this guide.

This compound is classified as acutely toxic and poses a significant threat to aquatic ecosystems. The presence of bromine and chlorine atoms on the aniline ring increases its environmental persistence and potential for bioaccumulation. Therefore, its release into the environment must be strictly avoided.

Hazard CategoryDescriptionRationale and Implications
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent all routes of exposure. Dermal absorption is a significant risk with aniline derivatives.[2]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]Chronic exposure, even at low levels, can lead to systemic health effects. This underscores the importance of minimizing exposure during routine handling and disposal.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Improper disposal can lead to severe contamination of waterways, harming aquatic organisms and disrupting ecosystems. This is a primary driver for treating it as regulated hazardous waste.[2][3]
Chemical Reactivity Incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[3][4]Co-disposal with incompatible materials can lead to violent reactions, gas evolution, or fire. Waste streams must be strictly segregated.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

A robust PPE protocol is the foundation of safe handling and disposal. The goal is to create an impermeable barrier between the researcher and the chemical.

Step-by-Step PPE Protocol:

  • Hand Protection : Don two pairs of nitrile gloves. The double-gloving technique provides an extra layer of protection against tears and potential permeation. Should the outer glove become contaminated, it can be safely removed without exposing the skin.

  • Body Protection : Wear a chemically resistant lab coat over personal clothing. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[5]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[3][6] If there is a splash risk, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection : All handling and disposal of solid 3,5-Dibromo-4-chloroaniline should be conducted within a certified chemical fume hood to control dust and vapors.[4][7] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with particulate filters is required.[3][5]

Spill Management: Immediate and Controlled Response

Accidents can happen, and a well-rehearsed spill response plan is crucial. The distinction between a minor and a major spill dictates the course of action.[8]

  • Minor Spill : A small amount (<4 L) of material, contained within a fume hood or a well-ventilated area, that does not pose an immediate fire or respiratory hazard.[8]

  • Major Spill : Any large spill, or any spill in a poorly ventilated area, or one that results in personal exposure.

Protocol for Minor Spill Cleanup:

  • Alert & Isolate : Immediately alert colleagues in the vicinity. Restrict access to the spill area.[9]

  • Assess & Equip : Ensure you are wearing the full PPE described in Section 2.

  • Contain : Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[10][11] Work from the outside of the spill inward to prevent it from spreading.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep the absorbed material into a designated hazardous waste container using spark-proof tools.[9][12] Avoid creating dust.[2]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]

  • Dispose : Seal and label the waste container and dispose of it according to the procedures in Section 4.

  • Report : Document the spill and the cleanup procedure according to your institution's EHS guidelines.

For any major spill, evacuate the area immediately and contact your institution's emergency response team.

Spill Response Decision Workflow

Caption: Diagram of the spill response decision process.

Core Directive: Proper Disposal Procedures

The disposal of 3,5-Dibromo-4-chloroaniline is governed by its classification as a halogenated hazardous waste.[13] It must never be disposed of down the drain or in regular trash.[3][13]

Step-by-Step Disposal Protocol:

  • Waste Identification : 3,5-Dibromo-4-chloroaniline waste includes the pure compound, contaminated materials (e.g., gloves, absorbent pads, glassware), and solutions containing the compound.

  • Container Selection : Use a dedicated, chemically compatible, and leak-proof hazardous waste container.[13][14] The container must be in good condition and have a secure, tight-fitting lid.

  • Waste Segregation : This is a critical step. Do not mix 3,5-Dibromo-4-chloroaniline waste with other waste streams, especially incompatible chemicals like acids or strong oxidizers.[3][4] Mixing halogenated and non-halogenated waste can also complicate and increase the cost of disposal.[13]

  • Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "3,5-Dibromo-4-chloroaniline," and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[13][15] Follow your institution's specific labeling requirements.

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Keep the container closed at all times except when adding waste.

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[2][16]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that our scientific pursuits do not come at the cost of environmental integrity. Trust in these self-validating systems and protocols is the bedrock of responsible research.

References

  • Sigma-Aldrich Inc. (2024). Safety Data Sheet for 3,5-Dibromo-4-chloroaniline.
  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet for 4-Chloroaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzenamine, 3,5-dichloro-.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 4-Chloroaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloroaniline.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloroaniline PubChem CID 12843722. PubChem. Retrieved from [Link]

  • Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary for 4-Chloroaniline.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-chloroaniline PubChem CID 21708304. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline (REACH).
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Maine Department of Environmental Protection. (n.d.). Chapter 850: Identification of Hazardous Wastes.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • J&K Scientific LLC. (2021). The ultimate guide for 9 types of chemical spills and cleanup procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from USU Office of Research Environmental Health and Safety.
  • ResearchGate. (2018). 3,4-dichloroaniline - personal protective equipemn recommendations?
  • UCR EH&S. (2020). How to Clean Up a Small Spill. YouTube. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • Valencia Productions. (2021). Chemical Spill Cleanup. YouTube. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3,5-Dibromo-4-chloroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: An Evidence-Based Assessment

The primary routes of exposure are inhalation, skin absorption, and ingestion.[1] Of particular concern is the potential for systemic effects, including methemoglobinemia—a condition where the blood's ability to carry oxygen is dangerously reduced.[1] Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

Table 1: Consolidated Hazard Summary of Analogous Halogenated Anilines

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]Dizziness, headache, fatigue, cyanosis (blue skin), and in severe cases, collapse and death.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Redness, pain, and potential for chemical burns upon prolonged contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1]Severe pain, redness, and potential for lasting eye damage.
Skin Sensitization May cause an allergic skin reaction.[2]Rash and inflammation upon repeated exposure.
Carcinogenicity Suspected of causing cancer.[1][2][3]Increased risk of cancer with long-term or repeated exposure.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]Poses a significant threat to aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when working with 3,5-Dibromo-4-chloroaniline. The selection of appropriate barriers is critical to preventing exposure through all potential routes.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves provide good general protection for incidental contact.[4] For extended handling or in the event of a spill, consider double-gloving or using gloves made of more robust materials like butyl rubber or neoprene.[4][5][6] Always inspect gloves for any signs of degradation before use.

  • Eye and Face Protection : Chemical splash goggles that form a complete seal around the eyes are essential.[5] When there is a heightened risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[6]

  • Body Protection : A buttoned, flame-retardant laboratory coat is the minimum requirement.[7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is strongly recommended.[4]

  • Respiratory Protection : All manipulations of solid 3,5-Dibromo-4-chloroaniline that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[2] This engineering control is the primary method for preventing inhalation exposure. In the rare event of fume hood failure or a significant spill, a full-face respirator with organic vapor cartridges should be used by emergency response personnel.[8]

  • Foot Protection : Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and meticulous approach to handling 3,5-Dibromo-4-chloroaniline is paramount for maintaining a safe laboratory environment.

Preparation and Weighing
  • Risk Assessment : Before commencing any work, perform a thorough risk assessment for your specific experimental protocol.

  • Fume Hood Verification : Ensure your chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Emergency Equipment Check : Confirm the location and operational readiness of the nearest safety shower and eyewash station.[1]

  • Weighing : Conduct all weighing operations within the fume hood to contain any dust. Use a disposable weighing boat to prevent contamination of balances.

Dissolution and Reaction Setup
  • Solvent Addition : Add solvents slowly to the solid to avoid splashing.

  • Closed System : Whenever possible, maintain a closed system to prevent the escape of vapors.

  • Heating : If heating is required, use a well-controlled heating mantle and a condenser to minimize the release of volatile compounds.

Post-Reaction Work-up and Purification
  • Quenching : Perform quenching operations slowly and carefully within the fume hood.

  • Extraction and Chromatography : Be mindful of potential pressure build-up during extractions. All chromatographic procedures should be conducted in the fume hood.

The following diagram illustrates the essential workflow for the safe handling of 3,5-Dibromo-4-chloroaniline.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Fume_Hood_Check Verify Fume Hood Function Risk_Assessment->Fume_Hood_Check Emergency_Equip Locate Emergency Equipment Fume_Hood_Check->Emergency_Equip Don_PPE Don Appropriate PPE Emergency_Equip->Don_PPE Weighing Weighing in Fume Hood Don_PPE->Weighing Dissolution Dissolution in Fume Hood Weighing->Dissolution Reaction Reaction Setup in Fume Hood Dissolution->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Doff_PPE Doff and Dispose of PPE Waste_Disposal->Doff_PPE Hand_Wash Wash Hands Thoroughly Doff_PPE->Hand_Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.